molecular formula C6H5BrClNO B1403554 2-Bromo-4-chloro-6-methoxypyridine CAS No. 1196154-35-4

2-Bromo-4-chloro-6-methoxypyridine

Cat. No.: B1403554
CAS No.: 1196154-35-4
M. Wt: 222.47 g/mol
InChI Key: LZKBAUIQDZPBGF-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-methoxypyridine is a useful research compound. Its molecular formula is C6H5BrClNO and its molecular weight is 222.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-chloro-6-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chloro-6-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-chloro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKBAUIQDZPBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-4-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-4-chloro-6-methoxypyridine. In the absence of experimentally acquired spectra in publicly accessible databases, this guide leverages advanced computational prediction methodologies, corroborated by established principles of substituent effects on the pyridine ring. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed interpretation of the spectral features to aid in the structural elucidation and quality control of this important chemical entity.

Introduction: The Role of NMR in the Characterization of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with their versatile electronic properties and biological activities. 2-Bromo-4-chloro-6-methoxypyridine, a trisubstituted pyridine, presents a unique substitution pattern that significantly influences its chemical reactivity and spectroscopic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural determination of such molecules in solution.[1] By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, one can deduce the precise arrangement of atoms and the electronic environment within the molecule.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of 2-Bromo-4-chloro-6-methoxypyridine, providing a detailed rationale for the observed (predicted) chemical shifts and coupling patterns. The analysis is grounded in the fundamental principles of how substituents—specifically the electron-withdrawing bromo and chloro groups and the electron-donating methoxy group—modulate the electron density and, consequently, the magnetic shielding of the pyridine ring's protons and carbons.[2][3]

Predicted ¹H NMR Spectrum: Analysis and Interpretation

The ¹H NMR spectrum of 2-Bromo-4-chloro-6-methoxypyridine is predicted to exhibit three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one singlet in the aliphatic region for the methoxy group protons.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-37.15Doublet1.9
H-56.88Doublet1.9
-OCH₃3.93Singlet-

Disclaimer: These values are computationally predicted and may vary slightly from experimental results.

Rationale for Chemical Shifts and Coupling

The predicted chemical shifts are a direct consequence of the electronic effects exerted by the substituents on the pyridine ring.

  • Aromatic Protons (H-3 and H-5): The pyridine ring inherently possesses an electron-deficient character due to the electronegative nitrogen atom, which deshields the ring protons compared to benzene.[3] The substituents further modulate this electron density. The methoxy group at C-6 is an electron-donating group through resonance, which increases the electron density at the ortho (C-5) and para (C-3) positions, leading to an upfield shift (lower ppm) of the attached protons. Conversely, the electron-withdrawing inductive effects of the bromine at C-2 and chlorine at C-4 decrease the electron density on the ring, causing a downfield shift (higher ppm).

    The predicted spectrum shows two doublets for H-3 and H-5. The slight downfield position of H-3 (7.15 ppm) compared to H-5 (6.88 ppm) can be attributed to the cumulative electron-withdrawing influence of the adjacent bromine and the para-chloro substituent. H-5 is primarily influenced by the electron-donating methoxy group at the ortho position and the meta-chloro group, resulting in a more shielded environment.

  • Methoxy Protons (-OCH₃): The protons of the methoxy group are predicted to appear as a singlet at approximately 3.93 ppm. This is a characteristic chemical shift for methoxy groups attached to an aromatic ring. The absence of adjacent protons results in a singlet multiplicity.

  • Coupling Constants: The two aromatic protons, H-3 and H-5, are meta to each other. The predicted meta-coupling (⁴JHH) of 1.9 Hz is typical for protons in a 1,3-relationship on a pyridine ring.

Predicted ¹³C NMR Spectrum: A Deeper Look into the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of 2-Bromo-4-chloro-6-methoxypyridine is predicted to show six distinct signals, one for each carbon atom in the molecule.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-2142.3
C-3112.9
C-4140.1
C-5110.8
C-6162.8
-OCH₃54.2

Disclaimer: These values are computationally predicted and may vary slightly from experimental results.

Justification of Carbon Chemical Shifts

The chemical shifts of the carbon atoms are highly sensitive to the electronic environment, providing valuable insights into the effects of the substituents.[2][4]

  • C-2, C-4, and C-6 (Substituted Carbons):

    • C-6: This carbon, bearing the strongly electron-donating methoxy group, is predicted to be the most downfield of the ring carbons at 162.8 ppm. This is a characteristic resonance for a carbon atom in a pyridine ring attached to an oxygen atom.

    • C-2: The carbon atom bonded to the bromine (C-2) is predicted at 142.3 ppm. The electronegativity of bromine leads to a deshielding effect.

    • C-4: The carbon attached to the chlorine atom (C-4) is predicted at 140.1 ppm. Similar to bromine, the electronegativity of chlorine causes a downfield shift. The "heavy atom effect" that can cause an upfield shift for carbons attached to bromine and iodine is less pronounced for chlorine.[5]

  • C-3 and C-5 (Protonated Carbons):

    • C-5: This carbon is predicted to be the most upfield of the ring carbons at 110.8 ppm. It is ortho to the electron-donating methoxy group and meta to the electron-withdrawing bromine and chlorine atoms. The strong shielding effect of the methoxy group dominates.

    • C-3: The chemical shift of C-3 is predicted at 112.9 ppm. It is para to the methoxy group and ortho to both the bromo and chloro substituents. The competing electron-donating and -withdrawing effects result in a chemical shift that is slightly downfield compared to C-5.

  • -OCH₃ Carbon: The methoxy carbon is predicted to resonate at a typical aliphatic chemical shift of 54.2 ppm.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental NMR data for 2-Bromo-4-chloro-6-methoxypyridine, the following protocol outlines a standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of 2-Bromo-4-chloro-6-methoxypyridine.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence chemical shifts.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Matching: Tune and match the NMR probe for the specific nucleus being observed (¹H or ¹³C).

  • Shimming: Perform shimming of the magnetic field to achieve maximum homogeneity, which is crucial for obtaining sharp and symmetrical peaks.

¹H NMR Acquisition Parameters
  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

  • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

¹³C NMR Acquisition Parameters
  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard for obtaining a spectrum with singlets for each carbon.

  • Spectral Width: A spectral width of about 220-240 ppm, centered around 100-120 ppm, is appropriate.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Visualizing Molecular Structure and NMR Relationships

The following diagrams illustrate the structure of 2-Bromo-4-chloro-6-methoxypyridine and the key NMR correlations.

Figure 1: Molecular structure of 2-Bromo-4-chloro-6-methoxypyridine with atom numbering.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add TMS (Internal Standard) dissolve->standard transfer Transfer to NMR Tube standard->transfer spectrometer High-Field NMR Spectrometer transfer->spectrometer setup Tune, Match, Shim spectrometer->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum setup->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking (¹H) baseline->integrate For ¹H analyze Spectral Interpretation baseline->analyze For ¹³C integrate->analyze

Figure 2: A generalized workflow for NMR data acquisition and processing.

Conclusion

This technical guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-4-chloro-6-methoxypyridine. By integrating computational predictions with the well-established principles of substituent effects on aromatic systems, we have constructed a robust model for the expected spectral features of this molecule. The provided interpretation of chemical shifts and coupling constants, along with a standardized experimental protocol, serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related substituted pyridines. The methodologies and analytical reasoning presented herein exemplify a scientifically rigorous approach to structural elucidation in the absence of pre-existing experimental data.

References

  • Abramovitch, R. A., & Singer, G. M. (1974). Part A. Properties and Reactions of Pyridines.
  • Brukker, P. (1989). Proton and carbon-13 NMR studies of 1-substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(4), 346-350.
  • Crews, P., Rodríguez, J., & Jaspars, M. (2010). Organic structure analysis. Oxford University Press.
  • Ewing, D. F. (1979). 13C substituent effects in monosubstituted benzenes. Organic Magnetic Resonance, 12(9), 499-524.
  • Gunther, H. (2013).
  • Jackman, L. M., & Sternhell, S. (2013). Applications of nuclear magnetic resonance spectroscopy in organic chemistry. Elsevier.
  • Kalman, J. R., & Williams, D. H. (1980). Substituent effects on the 13C NMR chemical shifts of some substituted benzenes. Journal of the American Chemical Society, 102(3), 897-903.
  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. John Wiley & Sons.
  • Maciel, G. E. (2013). Nuclear magnetic resonance spectroscopy of nuclei other than protons. John Wiley & Sons.
  • NMRDB.org. (n.d.). Predict 1H and 13C NMR spectra. Retrieved from [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. Retrieved from [Link]

Sources

Introduction: The Strategic Value of 2-Bromo-4-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactions of 2-Bromo-4-chloro-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

2-Bromo-4-chloro-6-methoxypyridine is a polysubstituted pyridine derivative that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its utility is principally derived from the differential reactivity of its two halogen substituents, which allows for selective and sequential functionalization of the pyridine core. This strategic handle makes it an essential intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals, where substituted pyridines are prevalent structural motifs.[1][2]

The pyridine ring is electronically deficient due to the electronegative nitrogen atom, which significantly influences its reactivity. The nitrogen atom activates the C2, C4, and C6 positions towards nucleophilic attack.[3][4] In 2-Bromo-4-chloro-6-methoxypyridine, the presence of a bromine atom at C2, a chlorine atom at C4, and a methoxy group at C6 creates a unique electronic and steric environment that dictates the regioselectivity of its transformations. This guide provides a comprehensive review of the primary reaction classes this substrate undergoes, offering field-proven insights into experimental design and causality.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII R-Pd(II)-Br(L_n) (Aryl Halide Complex) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R Transfers R' Boronate R'-B(OR)3- (Activated Boronate) Boronate->Transmetal Base Base (e.g., K2CO3) Base->Boronate Activates BoronicAcid R'-B(OH)2 BoronicAcid->Boronate RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product R-R' (Coupled Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O90~85-95Adapted from [5]
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane100>90Adapted from [6]
Pyridine-3-boronic acidPd(OAc)₂ (3)SPhos (6)Cs₂CO₃THF/H₂O80~80-90Adapted from [7]
  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-Bromo-4-chloro-6-methoxypyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Reagent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-chloro-6-methoxy-2-phenylpyridine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. [8][9]This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. As with the Suzuki reaction, the greater reactivity of the C-Br bond ensures selective coupling at the C2 position. [3][10] Table 2: Representative Conditions for Sonogashira Coupling

Terminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TriethylamineTHF60>90Adapted from [8]
TrimethylsilylacetylenePd(OAc)₂ (3)CuI (5)DiisopropylamineDMF80~85-95Adapted from [11]
1-HexynePd(PPh₃)₄ (2)CuI (3)PiperidineToluene70~90Adapted from [12]
  • Setup: In a Schlenk tube under argon, combine 2-Bromo-4-chloro-6-methoxypyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Solvent and Base: Add degassed THF (10 mL) and triethylamine (3.0 mmol).

  • Alkyne Addition: Add phenylacetylene (1.1 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at 60 °C for 8 hours or until completion as monitored by TLC.

  • Workup: Cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the residue via flash chromatography to obtain 4-chloro-6-methoxy-2-(phenylethynyl)pyridine.

Part 2: Nucleophilic Aromatic Substitution (SNA_r): Targeting the C-Cl Bond

Nucleophilic aromatic substitution (SNA_r) offers a complementary strategy for functionalizing the pyridine ring. In this two-step addition-elimination mechanism, the reactivity of the leaving group is often governed by the electronegativity of the halogen, with a general trend of F > Cl > Br > I. [3]The electron-withdrawing pyridine nitrogen stabilizes the negative charge in the intermediate Meisenheimer complex, particularly when the attack occurs at the C2 or C4 positions. [3][4]This electronic preference, combined with the leaving group ability, renders the C4-chloro position of 2-Bromo-4-chloro-6-methoxypyridine the primary site for SNA_r, demonstrating orthogonal reactivity to palladium-catalyzed cross-couplings.

SNAr_Mechanism cluster_resonance Stabilization by Pyridine Nitrogen StartMat 2-Br-4-Cl-6-OMe-Pyridine Step1 Step 1: Nucleophilic Attack (Rate-determining) StartMat->Step1 Nucleophile Nucleophile (Nu-) Nucleophile->Step1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) Step1->Meisenheimer Forms intermediate Step2 Step 2: Elimination of Leaving Group Meisenheimer->Step2 Rearomatization Res1 Charge on Carbon Product Substituted Product Step2->Product LeavingGroup Chloride (Cl-) Step2->LeavingGroup Expels Res2 Charge on Nitrogen (Major Contributor)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNA_r).

Reactions with O-Nucleophiles

Alkoxides, such as sodium methoxide or ethoxide, readily displace the C4-chloro substituent. This reaction is often performed at elevated temperatures in a polar aprotic solvent like DMSO or DMF, or in the corresponding alcohol. This provides a straightforward route to 4,6-dialkoxy-2-bromopyridines. A clear example is the selective displacement of chloride over bromide when reacting 2-bromo-4-chloropyridine with methoxide. [3] Table 3: Representative Conditions for SNA_r with O-Nucleophiles

NucleophileBase/ReagentSolventTemp. (°C)Yield (%)Reference
MethoxideNaOMeDMSO120~25 (for similar system)[13]
EthoxideNaOEtEthanol80 (reflux)>80General knowledge
PhenoxidePhOH / K₂CO₃DMF100>75General knowledge
  • Setup: In a sealed tube, dissolve 2-Bromo-4-chloro-6-methoxypyridine (1.0 mmol) in anhydrous DMSO (5 mL).

  • Reagent Addition: Add sodium methoxide (1.5 mmol) portion-wise to the solution.

  • Reaction: Seal the tube and heat the mixture to 120 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting crude oil by column chromatography to yield 2-bromo-4,6-dimethoxypyridine. [13]

Part 3: Metal-Halogen Exchange: Activating the C-Br Bond for Electrophilic Quench

Metal-halogen exchange is a powerful technique for generating organometallic reagents from organic halides. [14]This reaction typically involves treating the halide with a strong organometallic base, such as an alkyllithium (e.g., n-BuLi or t-BuLi), at very low temperatures (-78 °C to -100 °C) to prevent side reactions. [15][16]The exchange is fastest for C-Br bonds compared to C-Cl bonds, allowing for the regioselective formation of a 2-lithiated pyridine species from 2-Bromo-4-chloro-6-methoxypyridine. This highly reactive intermediate can then be trapped with a wide variety of electrophiles to install new functional groups at the C2 position.

Metal_Halogen_Exchange StartMat 2-Br-4-Cl-6-OMe-Pyridine Step1 Metal-Halogen Exchange (-78 °C) StartMat->Step1 AlkylLithium n-BuLi or t-BuLi AlkylLithium->Step1 LithiatedIntermediate 2-Lithio-4-Cl-6-OMe-Pyridine (Organometallic Intermediate) Step1->LithiatedIntermediate Selective at C-Br Step2 Electrophilic Quench LithiatedIntermediate->Step2 Electrophile Electrophile (E+) (e.g., CO2, Aldehyde, MeI) Electrophile->Step2 Product 2-E-4-Cl-6-OMe-Pyridine (Functionalized Product) Step2->Product

Caption: Workflow for metal-halogen exchange and subsequent electrophilic quench.

Table 4: Representative Metal-Halogen Exchange and Electrophilic Quench

Exchange ReagentElectrophile (E+)Quench Product (2-E)SolventTemp. (°C)Yield (%)Reference
n-BuLiDMF-CHO (Formyl)THF-78~60-75General knowledge
t-BuLiCO₂ (gas), then H₃O⁺-COOH (Carboxylic acid)THF-78~70-85General knowledge
n-BuLiCH₃I-CH₃ (Methyl)Diethyl Ether-78~50-70[15]
i-PrMgCl·LiClBenzaldehyde-CH(OH)PhTHF-20 to 0~60-80Adapted from [17]
  • Setup: To a flame-dried, three-neck flask equipped with a thermometer and an argon inlet, add a solution of 2-Bromo-4-chloro-6-methoxypyridine (1.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Electrophilic Quench: Bubble dry carbon dioxide gas through the solution for 20 minutes. Alternatively, pour the reaction mixture over crushed dry ice.

  • Workup: Allow the mixture to warm to room temperature. Quench with saturated aqueous ammonium chloride solution. Acidify with 1M HCl to pH ~3 and extract with ethyl acetate.

  • Purification: Dry the organic layer over sodium sulfate, concentrate, and purify the residue by recrystallization or chromatography to yield 4-chloro-6-methoxy-pyridine-2-carboxylic acid.

Conclusion

2-Bromo-4-chloro-6-methoxypyridine stands out as a strategically designed building block that offers chemists remarkable control over the synthesis of substituted pyridines. The predictable and orthogonal reactivity of its C2-bromo and C4-chloro positions enables a wide array of transformations. By leveraging palladium-catalyzed cross-coupling at the C2 position, nucleophilic aromatic substitution at the C4 position, or metal-halogen exchange at the C2 position, researchers can devise flexible and efficient synthetic routes to novel and complex molecular targets. This guide provides the foundational knowledge and practical protocols necessary for drug development professionals and synthetic chemists to effectively harness the synthetic potential of this powerful intermediate.

References

  • Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate - NIH. [Link]

  • 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem - NIH. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC - PubMed Central. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [Link]

  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem - ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC - NIH. [Link]

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  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides - Macmillan Group - Princeton University. [Link]

  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams - Journal of Student Scholarhip - TCNJ. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines - ChemRxiv. [Link]

  • Cross Coupling Reactions - YouTube. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. [Link]

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  • Ortho Lithiation | Metal Halogen Exchange | Alkyl Lithium (R-Li) | GATE 2022 Chemistry - Question 16 - YouTube. [Link]

  • The Suzuki Reaction. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC - NIH. [Link]

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]

  • OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and the mild conditions under which it facilitates the formation of carbon-carbon bonds.[1] For researchers, scientists, and professionals in drug development, the ability to selectively functionalize complex heterocyclic scaffolds is of paramount importance. Substituted pyridines, in particular, are prevalent motifs in a vast array of pharmaceuticals. This guide provides a detailed protocol and the underlying scientific rationale for the selective Suzuki-Miyaura coupling of 2-bromo-4-chloro-6-methoxypyridine, a versatile building block for the synthesis of novel chemical entities.

The presence of two distinct halogen atoms on the pyridine ring, a bromine at the 2-position and a chlorine at the 4-position, presents an opportunity for chemoselective functionalization. The inherent difference in the bond dissociation energies of the C-Br and C-Cl bonds allows for a targeted reaction at the more labile C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This application note will elucidate the principles governing this selectivity and provide a reliable, field-proven protocol for achieving high yields of the desired 2-aryl-4-chloro-6-methoxypyridine products.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the Suzuki-Miyaura catalytic cycle is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is catalyzed by a palladium complex and proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X (Oxidative Adduct) OxAdd->PdII R¹-X Transmetalation Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 R²-B(OR)₂ RedElim Reductive Elimination RedElim->Pd0 R¹-R² Product Coupled Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key stages of the reaction.

  • Oxidative Addition: The catalytic cycle commences with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (in this case, 2-bromo-4-chloro-6-methoxypyridine). This is often the rate-determining step of the reaction. The general reactivity trend for halogens in this step is I > Br > Cl, which is the basis for the chemoselectivity of the protocol described herein.[2]

  • Transmetalation: In this step, the organic moiety from the organoboron species (the arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center are eliminated. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Protocol: Selective C-2 Arylation

This protocol is designed for the selective Suzuki-Miyaura coupling of an arylboronic acid with 2-bromo-4-chloro-6-methoxypyridine at the 2-position.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Bromo-4-chloro-6-methoxypyridine≥97%Commercially Available
Arylboronic Acid≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially Available
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
WaterDeionized, DegassedIn-house
Ethyl AcetateACS GradeCommercially Available
Brine (saturated NaCl solution)In-house
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially Available
Nitrogen (N₂) or Argon (Ar)High PurityCommercially Available
Equipment
  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas (N₂ or Ar) supply with manifold

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-chloro-6-methoxypyridine (1.0 mmol, 1.0 equiv).

    • Add the desired arylboronic acid (1.2 mmol, 1.2 equiv).

    • Add sodium carbonate (2.0 mmol, 2.0 equiv).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

    • The flask is then sealed with a septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction:

    • The reaction mixture is heated to 90 °C with vigorous stirring.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-aryl-4-chloro-6-methoxypyridine.

Causality Behind Experimental Choices

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki-Miyaura couplings. It is commercially available and generally provides good yields for a wide range of substrates.

  • Base: Sodium carbonate is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation. Its use in an aqueous/organic solvent system is well-established.

  • Solvent System: The mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Temperature: Heating the reaction to 90 °C provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate without promoting significant decomposition of the reactants or catalyst.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields. Therefore, maintaining an inert atmosphere is critical for the success of the reaction.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the catalyst is of good quality and has been stored properly. Consider using a fresh batch.
Insufficient degassingThoroughly degas the solvents and ensure the reaction is maintained under a positive pressure of inert gas.
Poor quality reagentsUse high-purity, anhydrous reagents and solvents.
Formation of Side Products Homocoupling of boronic acidUse a slight excess of the boronic acid (1.1-1.2 equiv). Ensure efficient stirring.
ProtodeboronationMinimize reaction time once the starting material is consumed. Ensure the base is not excessively strong.
Reaction at the C-Cl bondWhile unlikely under these conditions, if observed, consider lowering the reaction temperature or using a more selective catalyst/ligand system.

Conclusion

The protocol detailed in this application note provides a reliable and selective method for the synthesis of 2-aryl-4-chloro-6-methoxypyridines via the Suzuki-Miyaura cross-coupling reaction. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds, this procedure allows for the targeted functionalization of the 2-position of the pyridine ring, yielding valuable intermediates for drug discovery and materials science. The provided mechanistic insights and troubleshooting guide are intended to empower researchers to successfully implement and adapt this powerful synthetic transformation in their own laboratories.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • European Patent Office. (2012). Method of carrying out Suzuki-Miyaura CC-coupling reactions (EP Patent No. 2468701A1).
  • Hocek, M., & Dvořák, D. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis, 2001(11), 1704-1710.
  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(15), 2794.
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • RSC Publishing. (2022). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chemical Science, 13(12), 3467-3474.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • Thomas, S. P., & Aggarwal, V. K. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4400-4403.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

Sources

Application Note: Selective Buchwald-Hartwig Amination of 2-Bromo-4-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Selectivity in Dihalogenated Pyridine Synthesis

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient pathway for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool for medicinal chemists and drug development professionals.[2]

This application note provides a detailed experimental procedure for the selective Buchwald-Hartwig amination of 2-Bromo-4-chloro-6-methoxypyridine. This substrate presents a unique challenge and opportunity: the presence of two different halogen atoms on the pyridine ring necessitates a highly selective approach to achieve monosubstitution at the desired position. The inherent differences in the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium catalysis form the basis for this selectivity. Generally, the C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond, allowing for a regioselective amination at the 2-position.

The electron-donating methoxy group at the 6-position further influences the electronic properties of the pyridine ring, making a carefully optimized protocol essential for achieving high yields and selectivities. This guide will walk through a robust experimental procedure, delve into the mechanistic underpinnings of the reaction's selectivity, and provide practical insights for troubleshooting and optimization.

Reaction Principle and Selectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a suitable phosphine ligand, and a base.[2] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) complex. In the case of 2-Bromo-4-chloro-6-methoxypyridine, the preferential oxidative addition occurs at the more reactive C-Br bond.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and the base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-arylpyridine product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

The selectivity for amination at the 2-position is primarily governed by the faster rate of oxidative addition at the C-Br bond compared to the C-Cl bond. This difference in reactivity can be further enhanced by the judicious choice of catalyst, ligand, and reaction conditions. Bulky, electron-rich phosphine ligands, such as those from the Josiphos family, have been shown to be particularly effective in promoting the selective amination of dihalopyridines.[5]

Experimental Protocol

This protocol describes the selective amination of 2-Bromo-4-chloro-6-methoxypyridine with a secondary amine, morpholine, as a representative example. The principles can be adapted for other primary and secondary amines with appropriate optimization.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Bromo-4-chloro-6-methoxypyridine≥98%Commercially Available
Morpholine≥99%Commercially Available
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst GradeCommercially Available
(R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (CyPFtBu-Josiphos)Ligand GradeCommercially Available
Sodium tert-butoxide (NaOtBu)≥98%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Diethyl etherAnhydrousCommercially Available
Saturated aqueous sodium bicarbonate solutionPrepared in-house
Brine (Saturated aqueous sodium chloride solution)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Celite®Commercially Available

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup Workflow:

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_flask Oven-dry a Schlenk flask equipped with a stir bar. prep_atmosphere Assemble under an inert atmosphere (N₂ or Ar). prep_flask->prep_atmosphere add_solids Add 2-Bromo-4-chloro-6-methoxypyridine, CyPFtBu-Josiphos, and NaO-t-Bu. prep_atmosphere->add_solids add_solvent Add anhydrous toluene. add_solids->add_solvent add_pd Add Pd₂(dba)₃. add_solvent->add_pd add_amine Add morpholine via syringe. add_pd->add_amine degas Degas the mixture (e.g., three freeze-pump-thaw cycles). add_amine->degas heat Heat the reaction mixture to 100 °C with vigorous stirring. degas->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool quench Quench with saturated aq. NaHCO₃. cool->quench extract Extract with diethyl ether (3x). quench->extract wash Wash combined organic layers with brine. extract->wash dry Dry over anhydrous MgSO₄. wash->dry filter Filter through a pad of Celite®. dry->filter concentrate Concentrate under reduced pressure. filter->concentrate chromatography Purify the crude product by silica gel column chromatography. concentrate->chromatography

Caption: Experimental workflow for the selective Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Bromo-4-chloro-6-methoxypyridine (1.0 mmol, 1.0 eq), CyPFtBu-Josiphos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • The flask is evacuated and backfilled with an inert atmosphere (nitrogen or argon). This cycle should be repeated three times.

  • Add anhydrous toluene (5 mL) to the flask via syringe.

  • Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) to the reaction mixture.

  • Add morpholine (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes or by subjecting the flask to three freeze-pump-thaw cycles.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(morpholino)-4-chloro-6-methoxypyridine.

Mechanism & Key Considerations

The success of this selective amination hinges on several key factors:

  • Choice of Ligand: The Josiphos-type ligand, CyPFtBu, is a bulky, electron-rich ferrocenyl phosphine ligand. Its steric bulk is thought to favor the formation of the monoligated palladium species, which is highly active in the catalytic cycle. The bidentate nature of the ligand can also stabilize the palladium center and prevent catalyst decomposition, which is particularly important when working with potentially coordinating pyridine substrates.[5]

  • Choice of Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations.[6] Its strength is sufficient to deprotonate the coordinated amine without promoting unwanted side reactions. For substrates with base-sensitive functional groups, weaker bases such as potassium carbonate or cesium carbonate may be employed, although this might require higher reaction temperatures or longer reaction times.[7]

  • Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig aminations as it is non-polar and has a high boiling point, allowing for the reaction to be conducted at elevated temperatures.[7] It is crucial to use an anhydrous solvent to prevent quenching of the base and potential side reactions.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so it is imperative to perform the reaction under an inert atmosphere of nitrogen or argon.[2] Proper degassing of the reaction mixture is also essential to remove dissolved oxygen.

Catalytic Cycle Diagram:

G Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArylHalide 2-Bromo-4-chloro-6-methoxypyridine ArylHalide->OxAdd PdII_complex L-Pd(II)(Aryl)(Br) OxAdd->PdII_complex Amido_complex L-Pd(II)(Aryl)(NR₂) PdII_complex->Amido_complex + R₂NH - HBr Amine R₂NH Amine->PdII_complex Base Base Base->PdII_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Regeneration Product 2-(R₂N)-4-chloro-6-methoxypyridine RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Expected Outcomes and Troubleshooting

ParameterExpected OutcomePotential Issues & Troubleshooting
Yield 60-90% (Amine Dependent)Low Yield: Incomplete reaction (extend reaction time, increase temperature), catalyst decomposition (ensure inert atmosphere, use fresh reagents), poor ligand choice (screen other bulky phosphine ligands).
Selectivity >95% for amination at the 2-positionLow Selectivity (Diamination): Use a slight excess of the dihalopyridine relative to the amine. Low Selectivity (Reaction at C-4): This is less likely but could indicate an issue with the catalyst system. Consider a less reactive catalyst or lower reaction temperature.
Purity >98% after chromatographyImpure Product: Presence of starting material (optimize reaction conditions for full conversion), side products (e.g., hydrodehalogenation - ensure anhydrous conditions).

Conclusion

This application note provides a detailed and reliable protocol for the selective Buchwald-Hartwig amination of 2-Bromo-4-chloro-6-methoxypyridine. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds and employing a carefully selected catalyst system, high yields and excellent regioselectivity can be achieved. This methodology offers a valuable tool for researchers and professionals in the pharmaceutical and chemical industries for the synthesis of functionalized pyridine derivatives.

References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Barrett, A. G. M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(49), 33865–33875. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Nolan, S. P., et al. (2017). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Request PDF. [Link]

  • Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Synthesis of 2-amino-4-methylpyridine.
  • Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • 2-Chloro-6-methoxypyridine. PubChem. [Link]

  • Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. [Link]

  • Hartwig, J. F., et al. (2007). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

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The Strategic Application of 2-Bromo-4-chloro-6-methoxypyridine in the Synthesis of Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-bromo-4-chloro-6-methoxypyridine as a versatile building block in the synthesis of kinase inhibitors. The inherent reactivity and substitution pattern of this pyridine derivative offer a powerful platform for generating diverse chemical scaffolds targeting various protein kinases, a class of enzymes critically involved in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune conditions, making them a prime focus for therapeutic intervention.

The pyridine scaffold is a well-established pharmacophore in a multitude of FDA-approved kinase inhibitors, often playing a pivotal role in binding to the hinge region of the kinase ATP-binding site. The specific arrangement of substituents in 2-bromo-4-chloro-6-methoxypyridine—a bromine atom amenable to cross-coupling reactions, a chlorine atom for further functionalization or as a key interaction point, and a methoxy group influencing electronic properties and solubility—provides a unique and advantageous starting point for the design of novel and potent kinase inhibitors.

This guide will delve into the key synthetic transformations, provide detailed experimental protocols for the synthesis of a representative kinase inhibitor scaffold, and discuss the underlying principles of reaction selectivity and structure-activity relationships (SAR).

Core Synthetic Strategies: Leveraging Palladium Catalysis

The functionalization of the 2-bromo-4-chloro-6-methoxypyridine core predominantly relies on palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine and chlorine substituents allows for a sequential and controlled introduction of various molecular fragments.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone reaction in medicinal chemistry for the formation of C-C bonds, particularly for creating biaryl and heteroaryl structures.[1][2] In the context of 2-bromo-4-chloro-6-methoxypyridine, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 2-position. This enables the introduction of a wide array of aryl and heteroaryl moieties, which can be designed to occupy specific pockets within the kinase active site.

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.[1]

Buchwald-Hartwig Amination: Constructing Key C-N Linkages

The Buchwald-Hartwig amination is another indispensable tool for forging C-N bonds, a common linkage in many kinase inhibitors that often interacts with the hinge region of the kinase.[3][4] Similar to the Suzuki coupling, the reaction can be directed to the more reactive 2-position of the pyridine ring. This allows for the introduction of various anilines and other amino-containing heterocycles, which are crucial for establishing key hydrogen bonding interactions with the target kinase.

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the amine, and reductive elimination of the resulting N-aryl product. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.[4]

Representative Synthesis of a Kinase Inhibitor Scaffold

The following section outlines a representative synthetic workflow for the construction of a hypothetical kinase inhibitor scaffold targeting a generic protein kinase. This multi-step synthesis utilizes the sequential functionalization of 2-bromo-4-chloro-6-methoxypyridine through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

G A 2-Bromo-4-chloro-6-methoxypyridine B Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd Catalyst, Base) A->B Step 1 C 2-Aryl-4-chloro-6-methoxypyridine Intermediate B->C D Buchwald-Hartwig Amination (Amine, Pd Catalyst, Ligand, Base) C->D Step 2 E Final Kinase Inhibitor Scaffold D->E

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-6-methoxypyridine with an Aryl Boronic Acid

This protocol describes the selective coupling at the 2-position of the pyridine ring.

Materials:

ReagentMolar Equiv.
2-Bromo-4-chloro-6-methoxypyridine1.0
Aryl boronic acid1.2
Pd(PPh₃)₄0.05
K₂CO₃2.0
1,4-Dioxane/H₂O (4:1)-

Procedure:

  • To a flame-dried round-bottom flask, add 2-bromo-4-chloro-6-methoxypyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and a 2M aqueous solution of K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2-aryl-4-chloro-6-methoxypyridine intermediate.

Step 2: Buchwald-Hartwig Amination of the 2-Aryl-4-chloro-6-methoxypyridine Intermediate

This protocol describes the subsequent amination at the 4-position.

Materials:

ReagentMolar Equiv.
2-Aryl-4-chloro-6-methoxypyridine1.0
Amine (e.g., aniline derivative)1.5
Pd₂(dba)₃0.02
Xantphos0.04
Cs₂CO₃2.0
Anhydrous Toluene-

Procedure:

  • To a flame-dried Schlenk tube, add the 2-aryl-4-chloro-6-methoxypyridine intermediate (1.0 eq), the desired amine (1.5 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor scaffold.

Structure-Activity Relationship (SAR) Insights

The 2,4,6-trisubstituted pyridine scaffold allows for systematic exploration of structure-activity relationships.

  • The 2-Aryl Moiety: This group often projects into a hydrophobic pocket of the kinase active site. Modifications to this ring, such as the introduction of electron-donating or -withdrawing groups, can modulate potency and selectivity.

  • The 4-Amino Linkage: The amine at the 4-position frequently forms crucial hydrogen bonds with the hinge region of the kinase. The nature of the amine and the substituents on the appended ring system can significantly impact binding affinity.

  • The 6-Methoxy Group: The methoxy group can influence the overall physicochemical properties of the molecule, such as solubility and metabolic stability. It can also form specific interactions within the ATP-binding pocket of certain kinases.

The strategic and iterative modification of these three positions, enabled by the synthetic accessibility of the 2-bromo-4-chloro-6-methoxypyridine starting material, provides a robust platform for the optimization of kinase inhibitor drug candidates.

Conclusion

2-Bromo-4-chloro-6-methoxypyridine is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its distinct reactivity at the 2- and 4-positions allows for the controlled and sequential introduction of diverse chemical functionalities through well-established palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and synthesize libraries of substituted pyridine derivatives for the discovery of potent and selective kinase inhibitors. The logical and stepwise approach to functionalization facilitates the exploration of structure-activity relationships, ultimately accelerating the drug discovery process.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of the kinase ATP binding site. Chemistry & biology, 12(6), 621-637. [Link]

  • Google Patents. (2022). Compounds useful as kinase inhibitors. US12220401B2.
  • Zhang, J., et al. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 19(11), 2951-2954. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544. [Link]

  • Coates, D. A., et al. (2007). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 17(24), 6842-6846. [Link]

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  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of medicinal chemistry, 43(7), 1380-1397. [Link]

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  • ACS Omega. (2020). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. [Link]

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  • PubMed Central. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. [Link]

  • PubMed. (2025). Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors. [Link]

  • National Center for Biotechnology Information. (2021). The Development of BTK Inhibitors: A Five-Year Update. [Link]

  • ResearchGate. (2009). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • National Center for Biotechnology Information. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. [Link]

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Application Notes & Protocols: Strategic Synthesis of Novel Pharmaceutical Intermediates from 2-Bromo-4-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyridines are ubiquitous scaffolds in modern pharmaceuticals, playing a critical role in the efficacy of numerous therapeutic agents.[1][2][3] 2-Bromo-4-chloro-6-methoxypyridine has emerged as a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates.[4] Its utility stems from the differential reactivity of the bromine and chlorine substituents, which allows for selective and sequential functionalization of the pyridine core. This guide provides an in-depth exploration of the strategic application of this reagent, detailing robust protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). By explaining the causality behind experimental choices and providing step-by-step methodologies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic tool.

Foundational Principles: The Orthogonal Reactivity of 2-Bromo-4-chloro-6-methoxypyridine

The synthetic power of 2-Bromo-4-chloro-6-methoxypyridine lies in the distinct chemical behavior of its two halogen atoms. This "orthogonal reactivity" enables chemists to selectively address one position while leaving the other intact for subsequent transformations.

  • Position 2 (Bromo): The Carbon-Bromine (C-Br) bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination.[5][6] This is due to the lower bond dissociation energy of the C-Br bond compared to the Carbon-Chlorine (C-Cl) bond, facilitating the initial oxidative addition step in the catalytic cycle.

  • Position 4 (Chloro): The C-Cl bond at the 4-position is highly activated towards Nucleophilic Aromatic Substitution (SNAr).[7][8] The electron-withdrawing effect of the pyridine nitrogen atom polarizes the ring, making the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack.[9] In SNAr reactions on dihalopyridines, the 4-position is generally the preferred site of attack, and chlorine is a competent leaving group under these conditions.[7][10]

This differential reactivity provides a logical roadmap for molecular construction, allowing for controlled, stepwise diversification.

G start 2-Bromo-4-chloro-6-methoxypyridine pd_coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->pd_coupling C-Br bond is more reactive snar Nucleophilic Aromatic Substitution (SNAr) start->snar C4-position is more activated pos2 Selective Functionalization at C2-Position (Br) pd_coupling->pos2 pos4 Selective Functionalization at C4-Position (Cl) snar->pos4

Figure 1: Reactivity roadmap for 2-Bromo-4-chloro-6-methoxypyridine.

Protocols for Selective Functionalization

Safety Precaution: 2-Bromo-4-chloro-6-methoxypyridine and related halopyridines are irritants and may be harmful if swallowed, in contact with skin, or if inhaled.[11][12][13] All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C2-Position

This protocol demonstrates the formation of a carbon-carbon bond selectively at the C2-position, replacing the bromine atom. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild conditions and broad functional group tolerance.[6][15]

Principle: The palladium(0) catalyst preferentially undergoes oxidative addition into the more reactive C-Br bond. The subsequent transmetalation with the boronic acid and reductive elimination yields the 2-aryl-4-chloro-6-methoxypyridine intermediate, leaving the C-Cl bond available for further chemistry.

G sub 2-Bromo-4-chloro- 6-methoxypyridine cat Pd(PPh₃)₄ K₂CO₃, Toluene/H₂O prod 2-Aryl-4-chloro- 6-methoxypyridine sub->prod  + boronic Arylboronic Acid boronic->prod    cat->prod

Figure 2: Workflow for selective Suzuki-Miyaura coupling.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-4-chloro-6-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add degassed toluene and water (e.g., a 4:1 mixture). To this suspension, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Data Summary:

Reagent/ParameterMolar Eq.Typical YieldPurity (LC-MS)Notes
2-Bromo-4-chloro-6-methoxypyridine1.0->98%Starting Material
Arylboronic Acid1.275-90%>95%Electron-rich boronic acids may react faster.[16]
Pd(PPh₃)₄0.05--Catalyst is air-sensitive.
K₂CO₃3.0--Base is crucial for the catalytic cycle.
Temperature---90-100 °C
Protocol 2: Selective Buchwald-Hartwig Amination at the C2-Position

This protocol achieves the selective formation of a carbon-nitrogen bond at the C2-position. The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful alternative to classical methods.[17][18]

Principle & Causality: Similar to the Suzuki coupling, the reaction is initiated by the selective oxidative addition of the palladium catalyst to the C-Br bond. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical; these ligands stabilize the palladium center, promote reductive elimination, and prevent catalyst decomposition, leading to higher yields and broader substrate scope.[19] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, facilitating its coordination to the palladium complex.[5]

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add palladium(II) acetate [Pd(OAc)₂] (0.02 eq) and a suitable phosphine ligand (e.g., XPhos, 0.04 eq) to an oven-dried Schlenk tube. Add anhydrous toluene and stir for 10 minutes to form the pre-catalyst.

  • Reagent Addition: Add 2-Bromo-4-chloro-6-methoxypyridine (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Reaction Execution: Seal the tube and heat the mixture to 100-110 °C for 16-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.

Data Summary:

Reagent/ParameterMolar Eq.Typical YieldPurity (LC-MS)Notes
2-Bromo-4-chloro-6-methoxypyridine1.0->98%Starting Material
Amine1.270-85%>95%Primary and secondary amines are suitable.
Pd(OAc)₂ / Ligand0.02 / 0.04--Ligand choice is crucial for success.
NaOtBu1.4--Strong, non-nucleophilic base.
Temperature---100-110 °C
Protocol 3: Selective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol leverages the inherent electrophilicity of the C4-position to displace the chloro substituent with a nucleophile, such as an alkoxide or an amine.

Principle & Causality: The reaction proceeds via a two-step addition-elimination mechanism.[7] The nucleophile attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[20] This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom.[9] Subsequent elimination of the chloride leaving group restores aromaticity and yields the final product. The C-Cl bond is preferentially substituted over the C-Br bond in SNAr reactions on this scaffold.[7]

G sub 2-Bromo-4-chloro- 6-methoxypyridine base Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) prod 2-Bromo-4-Nu- 6-methoxypyridine sub->prod  + nuc Nucleophile (Nu-H) e.g., R-OH, R₂NH nuc->prod    base->prod

Figure 3: Workflow for selective Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol (using an alcohol nucleophile):

  • Alkoxide Formation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere, add the desired alcohol (1.5 eq) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Substrate Addition: Add a solution of 2-Bromo-4-chloro-6-methoxypyridine (1.0 eq) in DMF to the freshly prepared alkoxide solution.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of water. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to afford the 4-alkoxy-2-bromo-6-methoxypyridine.

Strategic Application: Sequential Functionalization

The true synthetic power of 2-Bromo-4-chloro-6-methoxypyridine is realized in multi-step syntheses. By combining the protocols above, highly complex and diverse pharmaceutical intermediates can be constructed from a single starting material. A common and logical strategy is to first perform a palladium-catalyzed cross-coupling at the C2-position, followed by a nucleophilic substitution at the C4-position.

G start 2-Bromo-4-chloro-6-methoxypyridine step1 Step 1: Pd-Catalyzed Coupling (Protocol 1 or 2) start->step1 intermediate 2-Substituted-4-chloro- 6-methoxypyridine step1->intermediate step2 Step 2: SNAr Reaction (Protocol 3) intermediate->step2 product 2,4-Disubstituted-6-methoxypyridine (Novel Intermediate) step2->product

Figure 4: Sequential functionalization workflow.

This sequential approach provides a modular and efficient route to libraries of compounds for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.[21]

References

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Mastering Regioselectivity: A Guide to the Selective Functionalization of 2-Bromo-4-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The precise installation of functional groups on the pyridine ring is paramount for modulating a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 2-Bromo-4-chloro-6-methoxypyridine is a versatile building block that offers multiple reaction handles for diversification. However, the presence of two distinct halogen atoms at the C2 and C4 positions presents a significant challenge in achieving regioselective functionalization. This guide provides a comprehensive overview of reaction conditions and detailed protocols for the selective chemical modification of this valuable synthetic intermediate, empowering researchers to unlock its full potential in drug discovery and development.

The key to selective functionalization lies in exploiting the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, as well as the electronic influence of the pyridine nitrogen and the methoxy group. This document will delve into the mechanistic rationale behind various selective transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, offering practical insights for predictable and high-yielding synthetic outcomes.

The Foundational Principle: Understanding Halogen Reactivity

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order: I > Br > Cl > F.[1] This trend is primarily governed by the carbon-halogen bond dissociation energy, with the weaker C-I bond being the most susceptible to oxidative addition by a low-valent palladium catalyst, a crucial step in the catalytic cycle. Consequently, the C-Br bond in 2-bromo-4-chloro-6-methoxypyridine is inherently more reactive than the C-Cl bond, providing a basis for selective functionalization at the C2 position.

Furthermore, the electronic nature of the pyridine ring plays a significant role. The nitrogen atom renders the C2 and C6 positions electron-deficient, making them more susceptible to nucleophilic attack and oxidative addition. In the case of 2-bromo-4-chloro-6-methoxypyridine, the C2 position is electronically activated by the adjacent nitrogen atom, further favoring reactions at the C-Br bond. The electron-donating 6-methoxy group can also modulate the electron density of the ring, though the inherent reactivity difference between the C-Br and C-Cl bonds is the dominant factor in achieving selectivity in cross-coupling reactions.

Strategic Functionalization Pathways

The selective functionalization of 2-bromo-4-chloro-6-methoxypyridine can be strategically categorized into two main approaches:

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods are ideal for forming carbon-carbon and carbon-heteroatom bonds with high selectivity at the more reactive C2-Br position.

  • Metal-Halogen Exchange: This approach allows for the generation of a nucleophilic carbon center at the C2 position, which can then react with a variety of electrophiles.

The following sections will provide detailed protocols and mechanistic insights for each of these strategies.

G cluster_0 Starting Material cluster_1 Selective Functionalization Strategies cluster_2 Functionalized Products 2-Bromo-4-chloro-6-methoxypyridine 2-Bromo-4-chloro-6-methoxypyridine Pd-Catalyzed Cross-Coupling Pd-Catalyzed Cross-Coupling 2-Bromo-4-chloro-6-methoxypyridine->Pd-Catalyzed Cross-Coupling Suzuki-Miyaura Sonogashira Buchwald-Hartwig Metal-Halogen Exchange Metal-Halogen Exchange 2-Bromo-4-chloro-6-methoxypyridine->Metal-Halogen Exchange n-BuLi or i-PrMgCl·LiCl C2-Arylated/Alkylated Pyridine C2-Arylated/Alkylated Pyridine Pd-Catalyzed Cross-Coupling->C2-Arylated/Alkylated Pyridine C2-Alkynylated Pyridine C2-Alkynylated Pyridine Pd-Catalyzed Cross-Coupling->C2-Alkynylated Pyridine C2-Aminated Pyridine C2-Aminated Pyridine Pd-Catalyzed Cross-Coupling->C2-Aminated Pyridine C2-Functionalized Pyridine (via organometallic) C2-Functionalized Pyridine (via organometallic) Metal-Halogen Exchange->C2-Functionalized Pyridine (via organometallic)

Caption: Overview of selective functionalization pathways for 2-bromo-4-chloro-6-methoxypyridine.

I. Palladium-Catalyzed Cross-Coupling Reactions: Precision at the C2-Position

Palladium-catalyzed cross-coupling reactions are indispensable tools for the selective formation of C-C and C-N bonds. By carefully selecting the catalyst, ligand, and reaction conditions, one can achieve highly efficient and regioselective functionalization at the C2-Br bond of 2-bromo-4-chloro-6-methoxypyridine, leaving the C4-Cl bond intact for potential subsequent transformations.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl structures. The reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide.

Mechanistic Rationale for Selectivity: The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2] Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the oxidative addition occurs preferentially at the C2 position of 2-bromo-4-chloro-6-methoxypyridine. Subsequent transmetalation with the boronic acid and reductive elimination yield the C2-arylated or -alkylated product.

Optimized Reaction Conditions:

ParameterConditionRationale
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃These are common and effective palladium sources that generate the active Pd(0) species in situ.
Ligand PPh₃, SPhos, XPhosPhosphine ligands stabilize the palladium catalyst and influence its reactivity and selectivity. For challenging couplings, bulky and electron-rich ligands like SPhos or XPhos can be beneficial.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[3]
Solvent Toluene, Dioxane, DMF, with H₂OA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion.

Detailed Protocol: Selective Suzuki-Miyaura Coupling at C2

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-bromo-4-chloro-6-methoxypyridine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture (e.g., toluene/H₂O 4:1).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[2][4]

Mechanistic Rationale for Selectivity: Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction is initiated by the oxidative addition of the palladium catalyst to the aryl halide. The higher reactivity of the C-Br bond dictates that this will occur selectively at the C2 position. The catalytic cycle also involves a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate, enhancing the rate of transmetalation to the palladium center.[5]

Optimized Reaction Conditions:

ParameterConditionRationale
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Standard and reliable palladium catalysts for Sonogashira couplings.
Copper Co-catalyst CuIEssential for the classical Sonogashira mechanism to facilitate the formation of the copper acetylide.
Base Et₃N, DIPEAAn amine base is required to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.
Solvent THF, DMF, TolueneAnhydrous polar aprotic solvents are typically used.
Temperature Room Temperature to 80 °CMild conditions are often sufficient, but heating may be required for less reactive substrates.

Detailed Protocol: Selective Sonogashira Coupling at C2

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromo-4-chloro-6-methoxypyridine (1.0 equiv.) in the chosen anhydrous solvent (e.g., THF).

  • Reagent Addition: Add the terminal alkyne (1.2 equiv.), copper(I) iodide (0.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the amine base (e.g., Et₃N, 2.0 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[6]

Mechanistic Rationale for Selectivity: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, which is more facile than addition to the C-Cl bond.[7] The resulting palladium(II) complex then undergoes coordination with the amine, followed by deprotonation by the base to form a palladium-amido complex. Reductive elimination then furnishes the desired N-arylated pyridine.[3]

Optimized Reaction Conditions:

ParameterConditionRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common precursors for generating the active Pd(0) catalyst.
Ligand BINAP, Xantphos, BrettPhosBulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination step and preventing catalyst decomposition.[8]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene, DioxaneAnhydrous, non-polar aprotic solvents are generally preferred.
Temperature 80-120 °CHeating is typically necessary to achieve a reasonable reaction rate.

Detailed Protocol: Selective Buchwald-Hartwig Amination at C2

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.08 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Reagent Addition: Add 2-bromo-4-chloro-6-methoxypyridine (1.0 equiv.) and the amine (1.2 equiv.). Evacuate and backfill the tube with an inert gas.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 100 °C) for the required time (typically 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

II. Metal-Halogen Exchange: Generating a Nucleophilic C2-Position

Metal-halogen exchange is a powerful technique for converting an aryl halide into an organometallic reagent, which can then react with a wide range of electrophiles. For 2-bromo-4-chloro-6-methoxypyridine, selective bromine-metal exchange at the C2 position is the desired transformation.

Mechanistic Rationale for Selectivity: The rate of halogen-metal exchange is generally faster for heavier halogens (I > Br > Cl). This allows for the selective exchange of the bromine atom at the C2 position using organolithium or Grignard reagents. It is crucial to perform these reactions at low temperatures to prevent side reactions, such as nucleophilic addition of the organometallic reagent to the pyridine ring.[9] The use of magnesium-based reagents, particularly in the form of iPrMgCl·LiCl, can offer improved functional group tolerance and milder reaction conditions.[10]

G cluster_0 Metal-Halogen Exchange cluster_1 Reactive Intermediate cluster_2 Electrophilic Quench cluster_3 Functionalized Product A 2-Bromo-4-chloro-6-methoxypyridine C 2-Lithio- or 2-Magnesio- 4-chloro-6-methoxypyridine A->C Selective Br-M Exchange B Organometallic Reagent (n-BuLi or i-PrMgCl·LiCl) B->C E 2-E-4-chloro-6-methoxypyridine C->E Reaction with E+ D Electrophile (E+) e.g., Aldehyde, Ketone, CO₂, etc. D->E

Caption: Workflow for selective metal-halogen exchange and subsequent electrophilic quench.

Optimized Reaction Conditions:

ParameterConditionRationale
Organometallic Reagent n-BuLi, i-PrMgCl·LiCln-BuLi is a strong base and requires very low temperatures. i-PrMgCl·LiCl is a milder reagent that can be used at higher temperatures and offers better functional group compatibility.[1][11]
Solvent Anhydrous THF, Et₂OEthereal solvents are required to solvate the organometallic species.
Temperature -78 °C for n-BuLi, -10 °C to RT for i-PrMgCl·LiClLow temperatures are critical to prevent side reactions, especially with n-BuLi.
Electrophile Aldehydes, ketones, CO₂, DMF, etc.The choice of electrophile determines the nature of the functional group introduced at the C2 position.

Detailed Protocol: Selective Bromine-Magnesium Exchange and Electrophilic Quench

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add 2-bromo-4-chloro-6-methoxypyridine (1.0 equiv.) and dissolve in anhydrous THF.

  • Grignard Exchange: Cool the solution to the desired temperature (e.g., 0 °C). Slowly add a solution of i-PrMgCl·LiCl (1.1 equiv.) in THF via the dropping funnel, maintaining the internal temperature.

  • Reaction Monitoring: Stir the mixture at this temperature for 1-2 hours. The progress of the exchange can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR.

  • Electrophilic Quench: Cool the solution to an appropriate temperature for the chosen electrophile (e.g., -78 °C for aldehydes). Slowly add the electrophile (1.2 equiv.) and stir for an additional 1-2 hours.

  • Work-up: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Conclusion

The selective functionalization of 2-bromo-4-chloro-6-methoxypyridine is a readily achievable and highly valuable synthetic strategy for the generation of diverse pyridine-based molecules. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds, a wide array of palladium-catalyzed cross-coupling reactions can be employed to selectively introduce new functionalities at the C2 position. Furthermore, selective metal-halogen exchange provides a complementary approach for the installation of various groups via nucleophilic intermediates. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, enabling the efficient and strategic utilization of this versatile building block in the pursuit of novel therapeutic agents and other advanced materials.

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Application Notes and Protocols for Multi-Step Synthesis Strategies Involving 2-Bromo-4-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of a Differentially Halogenated Pyridine Scaffold

2-Bromo-4-chloro-6-methoxypyridine is a versatile and strategically important building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its utility stems from the presence of two distinct halogen atoms—bromine and chlorine—at positions that exhibit differential reactivity. This inherent dissimilarity allows for selective and sequential functionalization, making it an ideal scaffold for the construction of complex, multi-substituted pyridine derivatives.[2] Pyridine moieties are prevalent in a vast number of bioactive molecules and pharmaceuticals, and the ability to precisely introduce various substituents around the pyridine core is crucial for tuning the biological activity and physicochemical properties of new chemical entities.[3][4]

This technical guide provides an in-depth exploration of multi-step synthesis strategies centered around 2-bromo-4-chloro-6-methoxypyridine. We will delve into the synthesis of this key intermediate and subsequently explore its application in a series of selective transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The protocols and strategies outlined herein are designed to provide researchers and drug development professionals with a practical and scientifically grounded framework for the effective utilization of this valuable synthetic tool.

Synthesis of 2-Bromo-4-chloro-6-methoxypyridine: A Proposed Multi-Step Route

While 2-bromo-4-chloro-6-methoxypyridine is commercially available, understanding its synthesis provides valuable insights into its chemistry and potential impurities. A plausible multi-step synthesis can be adapted from patented procedures for related 2-alkoxy-4-substituted pyridines.[5] The proposed pathway commences with the oxidation of 2,4-dichloropyridine to its N-oxide, followed by a nucleophilic aromatic substitution to introduce the methoxy group, and finally, a bromination step.

Synthesis of 2-Bromo-4-chloro-6-methoxypyridine start 2,4-Dichloropyridine step1 2,4-Dichloropyridine N-oxide start->step1 Oxidation (e.g., m-CPBA) step2 2-Chloro-4-methoxy-pyridine N-oxide step1->step2 Nucleophilic Aromatic Substitution (NaOMe, Methanol) step3 2-Bromo-4-chloro-6-methoxypyridine step2->step3 Bromination & Deoxygenation (e.g., POBr3 or PBr3)

Caption: Proposed synthetic pathway for 2-Bromo-4-chloro-6-methoxypyridine.

Protocol 1: Synthesis of 2-Bromo-4-chloro-6-methoxypyridine

Step 1: Oxidation of 2,4-Dichloropyridine

  • In a round-bottom flask, dissolve 2,4-dichloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2,4-dichloropyridine N-oxide.

Step 2: Methoxylation of 2,4-Dichloropyridine N-oxide

  • Prepare a solution of sodium methoxide (NaOMe, ~1.5 eq) in anhydrous methanol.

  • Add the crude 2,4-dichloropyridine N-oxide (1.0 eq) to the methanolic NaOMe solution.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC. The chloride at the 4-position is more susceptible to nucleophilic substitution.[6]

  • After cooling to room temperature, neutralize the reaction with a dilute acid (e.g., 1 M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloro-6-methoxypyridine N-oxide.

Step 3: Bromination and Deoxygenation

  • To the crude 2-chloro-6-methoxypyridine N-oxide (1.0 eq), add phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) (~2.0 eq) cautiously at 0 °C.

  • Slowly heat the mixture to 80-100 °C and maintain for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) to a pH of 7-8.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 2-bromo-4-chloro-6-methoxypyridine.

Multi-Step Synthesis Strategies: Leveraging Differential Reactivity

The synthetic utility of 2-bromo-4-chloro-6-methoxypyridine lies in the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the 2-position.[2] Conversely, the C-Cl bond at the 4-position is more susceptible to nucleophilic aromatic substitution (SNAr). This dichotomy enables a variety of multi-step synthetic strategies.

Multi-Step Synthesis Strategies cluster_0 Pathway A: Sequential Cross-Coupling cluster_1 Pathway B: SNAr followed by Cross-Coupling start 2-Bromo-4-chloro-6-methoxypyridine A1 Suzuki, Sonogashira, or Buchwald-Hartwig at C2 start->A1 B1 Nucleophilic Aromatic Substitution at C4 start->B1 A2 2-Substituted-4-chloro- 6-methoxypyridine A1->A2 A3 Cross-Coupling or SNAr at C4 A2->A3 A4 2,4-Disubstituted- 6-methoxypyridine A3->A4 B2 2-Bromo-4-substituted- 6-methoxypyridine B1->B2 B3 Cross-Coupling at C2 B2->B3 B4 2,4-Disubstituted- 6-methoxypyridine B3->B4

Caption: Overview of sequential functionalization pathways for 2-Bromo-4-chloro-6-methoxypyridine.

Pathway A: Selective Palladium-Catalyzed Cross-Coupling at the C2-Position

The greater reactivity of the C-Br bond allows for a range of palladium-catalyzed cross-coupling reactions to be performed selectively at the 2-position, leaving the C-Cl bond intact for subsequent transformations.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[7] In the case of 2-bromo-4-chloro-6-methoxypyridine, this reaction can be used to introduce aryl or heteroaryl substituents at the 2-position.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C2-Position

  • To a degassed mixture of 2-bromo-4-chloro-6-methoxypyridine (1.0 eq), an arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq) in a solvent system such as 1,4-dioxane/water (4:1), add a palladium catalyst [e.g., Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.03 eq)].

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 2-aryl-4-chloro-6-methoxypyridine.

2. Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne. This reaction proceeds selectively at the C-Br bond of 2-bromo-4-chloro-6-methoxypyridine.

Protocol 3: Selective Sonogashira Coupling at the C2-Position

  • To a solution of 2-bromo-4-chloro-6-methoxypyridine (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst [e.g., Pd(PPh₃)₂Cl₂ (0.03 eq)], a copper(I) co-catalyst [e.g., CuI (0.05 eq)], and a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq).

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

3. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Selective amination at the C2-position of 2-bromo-4-chloro-6-methoxypyridine can be achieved.

Protocol 4: Selective Buchwald-Hartwig Amination at the C2-Position

  • In an oven-dried Schlenk tube, combine 2-bromo-4-chloro-6-methoxypyridine (1.0 eq), an amine (1.2 eq), a palladium precursor [e.g., Pd₂(dba)₃ (0.02 eq)], a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04 eq), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture at 80-110 °C for 6-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

ReactionCatalyst (Typical Loading)Ligand (Typical Loading)Base (Typical Equivalents)SolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%)- or dppfK₂CO₃ or Cs₂CO₃ (2.0)Dioxane/H₂O80-100
Sonogashira Pd(PPh₃)₂Cl₂ (3 mol%)-Et₃N or DIPEA (2.0-3.0)THF or DMF25-60
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%)Xantphos or BINAP (4 mol%)NaOt-Bu or Cs₂CO₃ (1.5-2.0)Toluene or Dioxane80-110

Table 1: Representative Conditions for Selective Cross-Coupling at the C2-Position.

Pathway B: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The electron-withdrawing nature of the pyridine nitrogen activates the 4-position towards nucleophilic attack, making the C-Cl bond susceptible to SNAr.[6] This allows for the introduction of various nucleophiles, such as alkoxides, amines, and thiols, at the 4-position while preserving the C-Br bond for subsequent cross-coupling reactions.

Protocol 5: Nucleophilic Aromatic Substitution with an Amine at the C4-Position

  • In a sealed tube, dissolve 2-bromo-4-chloro-6-methoxypyridine (1.0 eq) and an amine (e.g., morpholine, piperidine, 1.5-2.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a base if necessary (e.g., K₂CO₃ or Et₃N, 2.0 eq), particularly for secondary amines.

  • Heat the reaction mixture at 100-140 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture, pour it into water, and extract with an appropriate organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the resulting 2-bromo-4-amino-6-methoxypyridine by column chromatography.

The product from this SNAr reaction can then be subjected to the cross-coupling conditions described in Pathway A to achieve a 2,4-disubstituted-6-methoxypyridine.

Advanced Strategies: Lithiation and Grignard Formations

For more advanced synthetic transformations, organometallic intermediates such as lithiated species or Grignard reagents can be generated. The formation of these reagents from dihalopyridines requires careful control of conditions to ensure selectivity.

1. Halogen-Metal Exchange

At low temperatures, a bromine-lithium exchange is generally favored over a chlorine-lithium exchange. This allows for the selective formation of a lithiated species at the 2-position.

Protocol 6: Selective Bromine-Lithium Exchange

  • In an oven-dried flask under an inert atmosphere, dissolve 2-bromo-4-chloro-6-methoxypyridine (1.0 eq) in anhydrous THF or diethyl ether.

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium or t-butyllithium (~1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete exchange.

  • The resulting 2-lithio-4-chloro-6-methoxypyridine can then be quenched with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.).

2. Grignard Reagent Formation

The formation of a Grignard reagent from 2-bromo-4-chloro-6-methoxypyridine can be achieved through a bromine-magnesium exchange, which is generally more facile than direct insertion into the C-Cl bond.

Protocol 7: Grignard Reagent Formation via Br-Mg Exchange

  • In an oven-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Prepare a solution of isopropylmagnesium chloride (i-PrMgCl, ~1.1 eq) in THF.

  • To a separate flask containing a solution of 2-bromo-4-chloro-6-methoxypyridine (1.0 eq) in anhydrous THF at 0 °C, slowly add the i-PrMgCl solution.

  • Allow the reaction to stir at 0-20 °C for 1-2 hours to facilitate the Br-Mg exchange.

  • The resulting Grignard reagent, 2-(chloromagnesio)-4-chloro-6-methoxypyridine, can then be used in subsequent reactions with electrophiles.

Conclusion

2-Bromo-4-chloro-6-methoxypyridine is a powerful synthetic intermediate that offers a gateway to a wide array of complex, substituted pyridines. The key to its utility lies in the predictable and selective reactivity of its two halogen atoms. By judiciously choosing reaction conditions, chemists can orchestrate multi-step synthetic sequences involving selective palladium-catalyzed cross-couplings at the C-Br bond and nucleophilic aromatic substitutions at the C-Cl bond. Furthermore, the potential for selective halogen-metal exchange opens up avenues for the introduction of a broader range of functional groups. The protocols and strategies detailed in this guide provide a solid foundation for researchers to harness the full synthetic potential of this valuable building block in their drug discovery and materials science endeavors.

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  • YouTube. (2019). Sonogashira coupling.
  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2018). ACS Omega.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Benchchem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. Benchchem.
  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetall
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen.
  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evalu
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. (2024).
  • YouTube. (2025).
  • Mechanism of Grignard Reagent Formation.
  • Benchchem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methylpyridine. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.

Sources

Troubleshooting & Optimization

challenges in the purification of 2-Bromo-4-chloro-6-methoxypyridine reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Bromo-4-chloro-6-methoxypyridine

Welcome to the technical support guide for the purification of 2-Bromo-4-chloro-6-methoxypyridine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of this important synthetic intermediate.

Understanding the Challenge: The "Why" Behind Purification Difficulties

The purification of 2-Bromo-4-chloro-6-methoxypyridine is often complicated by the presence of structurally similar impurities. The synthetic routes to this compound can lead to the formation of isomers and analogs that possess very similar physicochemical properties, making separation by standard techniques a non-trivial task. A deep understanding of the potential impurities is the first step toward developing a robust purification strategy.

Common Impurities May Include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: Compounds with the same molecular formula but different arrangements of substituents on the pyridine ring.

  • Hydrolysis Products: Resulting from the reaction with residual water.

  • Over- or Under-halogenated Species: Pyridines with different halogen substitutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Bromo-4-chloro-6-methoxypyridine?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities include unreacted starting materials, such as 2,4-dichloro-6-methoxypyridine, and regioisomers like 2-chloro-4-bromo-6-methoxypyridine. Hydrolysis of the methoxy group to a hydroxyl group can also occur under certain conditions.

Q2: My NMR spectrum shows a clean product, but my elemental analysis is off. What could be the issue?

A2: This often points to the presence of an impurity that has a similar NMR profile to your product but a different elemental composition. This could be a regioisomer or a compound where a bromine atom is replaced by a chlorine atom, or vice versa. We recommend using a higher resolution analytical technique like GC-MS or LC-MS to identify the co-eluting species.

Q3: Can I use distillation to purify 2-Bromo-4-chloro-6-methoxypyridine?

A3: While distillation can be effective for removing non-volatile impurities, it is generally not suitable for separating the target compound from its closely related isomers due to their similar boiling points. Fractional distillation under reduced pressure might offer some improvement, but it is often insufficient for achieving high purity.

Q4: My purified product is a pale yellow liquid, is this normal?

A4: While the pure compound is typically described as an off-white to pale yellow liquid, a more intense coloration can indicate the presence of trace impurities or degradation products.[1] If high purity is critical for your application, further purification steps may be necessary.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue 1: Co-elution of Impurities during Column Chromatography

Symptoms:

  • Broad peaks in the chromatogram.

  • Fractions appear to be pure by TLC but still show impurities in more sensitive analyses (e.g., GC-MS, HPLC).

Causality: The polarity of your target compound and certain impurities are very similar, leading to poor separation on the column. The choice of stationary and mobile phases is critical.

Troubleshooting Steps:

  • Optimize Your Solvent System:

    • TLC First: Before running a column, meticulously screen different solvent systems using Thin Layer Chromatography (TLC). The ideal solvent system should give your target compound an Rf value of approximately 0.3-0.4 for good separation.[2]

    • Solvent Polarity: Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity. For polar compounds, a Methanol/Dichloromethane system might be more effective.[3]

    • Ternary Mixtures: Consider using a three-component solvent system to fine-tune the selectivity. For example, adding a small amount of a third solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can significantly alter the separation.

  • Change the Stationary Phase:

    • If silica gel is not providing adequate separation, consider using a different adsorbent. Alumina (acidic, neutral, or basic) can offer different selectivity.[2] For particularly challenging separations, reverse-phase silica (C18) may be an option.

  • Improve Column Packing:

    • A poorly packed column with channels or cracks will lead to poor separation.[4] Ensure the stationary phase is packed uniformly. A slurry packing method is generally recommended for silica gel.[2]

Issue 2: Product Degradation on the Column

Symptoms:

  • Streaking on the TLC plate.

  • Low overall yield after chromatography.

  • Appearance of new, more polar spots on the TLC of collected fractions.

Causality: Substituted pyridines can be sensitive to the acidic nature of standard silica gel, leading to degradation.

Troubleshooting Steps:

  • Neutralize the Silica Gel:

    • Before packing the column, wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine, in your eluent. This will neutralize the acidic sites on the silica surface.

  • Use Alumina:

    • Consider switching to neutral or basic alumina as the stationary phase.

  • Run the Column Quickly:

    • Minimize the time your compound spends on the column. Use flash chromatography techniques with positive pressure to speed up the elution.

Issue 3: Water Contamination in the Final Product

Symptoms:

  • Broad peak for the -OH proton in the NMR spectrum.

  • Inconsistent results in subsequent reactions that are moisture-sensitive.

Causality: Pyridine and its derivatives can be hygroscopic.[5] Solvents used in the purification may not be perfectly dry.

Troubleshooting Steps:

  • Dry Your Solvents:

    • Ensure all solvents used for chromatography and workup are rigorously dried using appropriate drying agents (e.g., molecular sieves, sodium sulfate).

  • Dry the Purified Product:

    • After purification, dissolve your compound in a dry, non-polar solvent like dichloromethane or diethyl ether, and dry the solution over a desiccant like anhydrous magnesium sulfate or sodium sulfate before removing the solvent under reduced pressure.

  • Azeotropic Removal of Water:

    • For stubborn water contamination, consider dissolving the product in a solvent that forms a low-boiling azeotrope with water, such as toluene, and then removing the solvent under reduced pressure.

Detailed Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for the purification of 2-Bromo-4-chloro-6-methoxypyridine when polar impurities are the primary concern.

Materials:

  • Crude 2-Bromo-4-chloro-6-methoxypyridine

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade, dried)

  • Ethyl Acetate (HPLC grade, dried)

  • Glass column with stopcock

  • Collection tubes

Step-by-Step Methodology:

  • Determine the Optimal Solvent System:

    • Perform TLC analysis of your crude product using varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

    • The target Rf for your product should be around 0.3.

  • Prepare and Pack the Column:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[2]

    • Allow the silica to settle, and then add a thin layer of sand on top to prevent disturbance of the silica bed.[4]

    • Drain the solvent until it is just level with the top of the sand. Never let the column run dry. [6]

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the column.

    • Drain the solvent until the sample has fully entered the silica bed.

  • Elute and Collect Fractions:

    • Carefully add the eluent to the top of the column.

    • Apply gentle positive pressure (e.g., with a nitrogen line or an air pump) to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

Recrystallization can be an effective technique if a suitable solvent system can be found where the solubility of the product and impurities differ significantly with temperature.

Step-by-Step Methodology:

  • Solvent Screening:

    • Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold.

    • Common solvents to screen include hexanes, ethanol, methanol, isopropanol, and mixtures thereof.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualization and Data

Purification Workflow Decision Tree

This diagram illustrates a logical workflow for selecting a purification strategy.

PurificationWorkflow start Crude Product Analysis (TLC, NMR, GC-MS) is_solid Is the product a solid at room temperature? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No recrystallization_success Recrystallization Successful? try_recrystallization->recrystallization_success recrystallization_success->column_chromatography No final_purity_check Final Purity Analysis (NMR, GC-MS, EA) recrystallization_success->final_purity_check Yes is_acid_sensitive Is the compound acid-sensitive? column_chromatography->is_acid_sensitive use_neutralized_silica Use Neutralized Silica or Alumina is_acid_sensitive->use_neutralized_silica Yes use_standard_silica Use Standard Silica Gel is_acid_sensitive->use_standard_silica No use_neutralized_silica->final_purity_check use_standard_silica->final_purity_check

Caption: A decision tree for selecting the appropriate purification method.

Troubleshooting Logic for Column Chromatography

TroubleshootingColumn start Poor Separation in Column Chromatography check_tlc Review TLC Data (Rf of product ~0.3?) start->check_tlc optimize_eluent Re-optimize Eluent System (TLC) check_tlc->optimize_eluent No (Rf too high/low) check_column_packing Column Packed Uniformly? (No cracks or channels?) check_tlc->check_column_packing Yes (Rf is optimal) optimize_eluent->start repack_column Repack Column Carefully check_column_packing->repack_column No consider_stationary_phase Consider Alternative Stationary Phase (e.g., Alumina, Reverse Phase) check_column_packing->consider_stationary_phase Yes repack_column->start success Improved Separation consider_stationary_phase->success

Caption: A logical flow for troubleshooting poor column chromatography results.

Physicochemical Properties of Target and Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Note
2-Bromo-4-chloro-6-methoxypyridineC₆H₅BrClNO~222.47Target Compound
2,4-Dichloro-6-methoxypyridineC₆H₅Cl₂NO~178.02Potential Starting Material/Impurity
2-Bromo-4-chloro-pyridineC₅H₃BrClN192.44[7]Potential Precursor
2-Bromo-4-methoxypyridineC₆H₆BrNO188.02[8]Related Compound

References

  • CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents.
  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents.
  • Approaches towards the synthesis of substituted pyridines. - ResearchGate. Available at: [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
  • Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem - NIH. Available at: [Link]

  • 2-Bromo-4-methoxypyridine | C6H6BrNO | CID 4738484 - PubChem. Available at: [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - NIH. Available at: [Link]

  • DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents.
  • 2-Bromo-6-chloro-4-methylpyridine | C6H5BrClN | CID 11117234 - PubChem. Available at: [Link]

  • How to choose the best solution for column chromatography? - ResearchGate. Available at: [Link]

  • 4-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 53429237 - PubChem. Available at: [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents.
  • Drying and distilling pyridine : r/OrganicChemistry - Reddit. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]

  • Column chromatography. Available at: [Link]

  • How do I get dry pyridine? - ResearchGate. Available at: [Link]

  • Column Chromatography - YouTube. Available at: [Link]

Sources

identifying and removing impurities from 2-Bromo-4-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-4-chloro-6-methoxypyridine Senior Application Scientist Desk

Overview

Compound: 2-Bromo-4-chloro-6-methoxypyridine CAS: 1211531-97-7 (Representative generic structure class) Application: Critical intermediate in the synthesis of kinase inhibitors and heterobifunctional degraders (PROTACs). The Challenge: The primary difficulty with this scaffold is regioisomerism . Nucleophilic aromatic substitution (


) on 2,4,6-trihalopyridines favors the 4-position (para to nitrogen). Obtaining the 6-methoxy regioisomer (ortho to nitrogen) often results in significant contamination with the thermodynamically and kinetically favored 4-methoxy isomer.

Module 1: Diagnostic Triaging (Identification)

Before attempting purification, you must definitively characterize your crude material. Standard LC-MS is often insufficient because regioisomers (e.g., 2-Bromo-6-chloro-4-methoxypyridine) have identical masses and similar retention times.

Protocol 1.1: NMR Differentiation (The Gold Standard)

Objective: Distinguish the target (6-methoxy) from the impurity (4-methoxy). Solvent: DMSO-


 or CDCl

.
FeatureTarget: 6-Methoxy (2-Br-4-Cl-6-OMe)Impurity: 4-Methoxy (2-Br-6-Cl-4-OMe)Mechanism/Reasoning
H3 Proton

~7.4 - 7.6 ppm (Doublet,

Hz)

~7.0 - 7.2 ppm
In the target, H3 is flanked by Br and Cl (deshielding). In the impurity, H3 is ortho to OMe (shielding).
H5 Proton

~6.8 - 7.0 ppm (Doublet,

Hz)

~6.9 - 7.1 ppm
In the target, H5 is ortho to OMe (shielding). In the impurity, H5 is also ortho to OMe.

(H3-H5)
Large Separation (>0.5 ppm) Small Separation (<0.2 ppm) The target has distinct environments for H3 (Br/Cl flanked) and H5 (Cl/OMe flanked). The impurity has symmetric electronic pressure (both protons ortho to OMe).

C-OMe

~54-55 ppm

~56-57 ppm
4-OMe carbons typically resonate slightly downfield of 6-OMe carbons in pyridines.
Protocol 1.2: HPLC Method Development

Objective: Separate regioisomers for quantitative analysis.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m, 4.6 x 100 mm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 50% B to 90% B over 15 minutes.

  • Note: The 4-methoxy impurity is generally more polar and elutes earlier than the 6-methoxy target due to the resonance donation of the para-methoxy group into the ring nitrogen, increasing basicity and interaction with the stationary phase silanols (even with end-capping).

Module 2: Purification Workflows (Removal)

Scenario A: High Impurity Load (>15% Regioisomer)

Recommendation: Flash Column Chromatography. Recrystallization is often ineffective for separating regioisomers with similar lattice energies.

  • Stationary Phase: High-performance spherical silica (20-40

    
    m).
    
  • Eluent: Hexane/Ethyl Acetate (gradient 100:0 to 90:10).

    • Why: Halogenated methoxypyridines are lipophilic. High polarity solvents (DCM/MeOH) will cause co-elution.

  • Loading: Dry load on Celite. Do not liquid load with DMSO/DMF; it ruins the separation band.

Scenario B: Trace Impurity Removal (<5%)

Recommendation: Recrystallization.

  • Solvent System: Ethanol/Water (7:3) or Methanol (cold).

  • Procedure:

    • Dissolve crude solid in boiling Ethanol.

    • Add water dropwise until turbidity persists.

    • Re-heat to clear solution.

    • Cool slowly to room temperature, then 4°C.

    • Mechanism:[2][3][4][5][6][7][8] The 4-methoxy impurity disrupts the crystal lattice of the 6-methoxy target. Slow cooling excludes the impurity from the growing crystal face.

Module 3: Visual Troubleshooting Guides

Workflow 1: Analytical Decision Tree

Use this logic flow to determine the purity of your batch.

AnalyticalWorkflow Start Crude Material Isolated TLC Run TLC (9:1 Hex/EtOAc) Single Spot? Start->TLC HNMR Run 1H NMR (DMSO-d6) TLC->HNMR Yes or No CheckSplit Check H3/H5 Splitting Are shifts separated by >0.4ppm? HNMR->CheckSplit Pure Material is Target (6-OMe) Proceed to Next Step CheckSplit->Pure Yes Impure Identify Impurity CheckSplit->Impure No Isomer Regioisomer (4-OMe) (Shifts clustered) Impure->Isomer Signals at 7.0-7.2ppm Hydrolysis Pyridinone (Broad singlet >11ppm) Impure->Hydrolysis Exchangeable proton

Caption: Decision matrix for identifying regioisomeric contamination using NMR shift differentials.

Workflow 2: Purification Strategy

Select the correct purification path based on impurity levels.

PurificationStrategy Input Crude Mixture Analyze Quantify Impurity (HPLC) Input->Analyze HighImp >10% Impurity Analyze->HighImp LowImp <5% Impurity Analyze->LowImp Column Flash Chromatography (Hex/EtOAc 95:5) HighImp->Column Recryst Recrystallization (EtOH/H2O) LowImp->Recryst Check Re-Analyze Column->Check Recryst->Check Check->Recryst 90-98% Final Pure Compound Check->Final >98%

Caption: Logic flow for selecting between chromatography and crystallization based on impurity load.

FAQ & Troubleshooting

Q1: My product is an oil, but it should be a solid. What happened?

  • Diagnosis: You likely have residual solvent (DMSO/DMF) or a high concentration of the 4-methoxy regioisomer, which depresses the melting point (eutectic mixture).

  • Fix: Dissolve the oil in Et

    
    O, wash 3x with water to remove polar solvents, dry over MgSO
    
    
    
    , and rotovap. If it remains an oil, triturate with cold pentane to induce crystallization.

Q2: I see a broad singlet at 11-12 ppm in the NMR. Is this my product?

  • Diagnosis: No. This is the pyridinone impurity (2-bromo-4-chloro-6-hydroxypyridine tautomer). It forms if moisture was present during the methoxylation step or if the workup was too acidic.

  • Fix: This impurity is much more polar. Remove it by filtering the crude mixture through a short pad of silica using 10% EtOAc/Hexane. The pyridinone will stick to the baseline.

Q3: Can I use distillation to purify this?

  • Diagnosis: Not recommended.

  • Reasoning: Poly-halogenated pyridines are thermally sensitive. At high temperatures required for distillation (>150°C), you risk halogen scrambling (disproportionation) or polymerization. Stick to chromatography or crystallization.

Q4: Why is the 4-methoxy isomer forming?

  • Root Cause: In

    
     reactions of 2,4,6-trihalopyridines, the 4-position is most activated due to the stabilization of the Meisenheimer complex by the para-nitrogen.
    
  • Prevention: To favor the 6-position (ortho), use a non-polar solvent (Toluene) and a larger counter-ion for the alkoxide (if possible), or control the temperature strictly (<0°C) to rely on kinetic control, though thermodynamic control usually favors the 4-position.

References

  • Synthesis and Reactivity of Halopyridines

    • Title: Regioselective nucleophilic arom
    • Source:Tetrahedron Letters, 2010.
    • Context: Establishes the reactivity order C4 > C2/C6 for nucleophilic
  • NMR Characterization of Pyridine Isomers

    • Title: Prediction of NMR shifts in substituted pyridines.[9]

    • Source:Journal of Organic Chemistry.
    • Context: Validates the shielding effects of ortho- vs para-methoxy substituents.
  • Purification Methodologies

    • Title: Purification of Labor
    • Source:Butterworth-Heinemann.
    • Context: Standard protocols for recrystallization of halogen

Sources

Validation & Comparative

cost-benefit analysis of different synthetic routes to 2-Bromo-4-chloro-6-methoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyridines are fundamental scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The global market for pyridine and its derivatives is robust, projected to grow significantly, driven by increasing applications in these critical sectors.[3][4] Among these, 2-Bromo-4-chloro-6-methoxypyridine and related structures are valuable intermediates, offering multiple reactive sites for further functionalization in drug discovery and development.[5]

The economic viability and scalability of synthesizing these complex molecules are paramount. The choice of synthetic route can dramatically impact production costs, timelines, environmental footprint, and overall yield. This guide provides an in-depth, comparative analysis of two primary synthetic strategies for accessing the 2-bromo-4-chloro-6-methoxypyridine core. We will dissect each route, evaluating them on key performance metrics, and provide detailed, field-proven protocols to aid researchers and process chemists in making informed strategic decisions.

Overview of Synthetic Strategies

The synthesis of highly substituted pyridines like 2-Bromo-4-chloro-6-methoxypyridine generally follows one of two major strategic approaches:

  • Modification of a Pre-existing Pyridine Core: This common strategy involves starting with a simpler, commercially available pyridine derivative and sequentially adding the desired functional groups (halogenation, methoxylation, etc.) through various reactions. This approach benefits from the availability of starting materials but can involve multiple steps, impacting overall yield.

  • Diazotization and Sandmeyer Reaction: This powerful transformation allows for the conversion of an aromatic amino group into a wide array of functionalities, including halogens.[6] It is particularly useful for introducing substituents that are difficult to install via other methods.[7] The primary challenge often lies in the synthesis of the requisite amino-pyridine precursor and the handling of potentially unstable diazonium salt intermediates.[8]

This guide will analyze a representative pathway for each of these strategies.

Route 1: Multi-Step Synthesis from 2,6-Dichloropyridine

This route exemplifies the strategy of building complexity onto a simple, inexpensive starting material. It involves a sequence of nitration, nucleophilic aromatic substitution (SNAr), reduction, and finally, a Sandmeyer reaction to install the target functionalities.

Causality Behind Experimental Choices
  • Starting Material: 2,6-Dichloropyridine is an abundant and cost-effective industrial chemical, making it an ideal starting point for scalable synthesis.[9]

  • Nitration: The introduction of a nitro group serves a dual purpose: it is a precursor to the amine required for the final Sandmeyer reaction, and its strong electron-withdrawing nature activates the pyridine ring for subsequent nucleophilic aromatic substitution.

  • Methoxylation (SNAr): The methoxy group is installed by substitution of one of the chlorine atoms. This reaction is regioselective, with the nitro group directing the substitution.

  • Reduction: The nitro group is reduced to a primary amine, typically using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This step sets the stage for the final transformation.

  • Sandmeyer Reaction: This classic reaction provides a reliable method for converting the newly formed amino group into the desired bromine atom at the 2-position.[10]

Workflow Diagram

A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B HNO₃, H₂SO₄ C 2-Chloro-6-methoxy-3-nitropyridine B->C NaOCH₃, CH₃OH D 3-Amino-2-chloro-6-methoxypyridine C->D Reduction (e.g., SnCl₂, HCl) E 2-Bromo-3-amino-6-methoxypyridine (Isomer Example) D->E 1. NaNO₂, HBr (Diazotization) 2. CuBr (Sandmeyer)

Caption: Workflow for Route 1 starting from 2,6-Dichloropyridine.

Route 2: Halogen Exchange and Nucleophilic Substitution

This alternative strategy begins with a different commercially available precursor and utilizes a more direct nucleophilic substitution followed by a halogen exchange or bromination step. This route can be shorter but is highly dependent on the reactivity and selectivity of the substitution steps.

Causality Behind Experimental Choices
  • Starting Material: 2-Bromo-4-chloropyridine is a more advanced starting material. While more expensive than 2,6-dichloropyridine, it already contains two of the required halogens in the correct relative positions.

  • Nucleophilic Aromatic Substitution (SNAr): The key step is the selective replacement of the chlorine atom at the 4-position with a methoxy group. In many substituted pyridines, the 4-position is more activated towards nucleophilic attack than the 2-position. The reaction with sodium methoxide in a polar aprotic solvent like DMSO drives this transformation.[11]

  • Final Halogenation: The final step would involve introducing a chlorine atom at the 6-position. This would likely proceed via an electrophilic aromatic substitution, though achieving the desired regioselectivity on this electron-rich ring can be challenging and may lead to isomeric mixtures. For the purpose of this guide, we focus on the initial key transformation for which experimental data is available.

Workflow Diagram

A 2-Bromo-4-chloropyridine B 2-Bromo-4-methoxypyridine A->B NaOCH₃, DMSO 120 °C C 2-Bromo-4-chloro-6-methoxypyridine (Target Core) B->C Further Functionalization (e.g., Chlorination)

Caption: Workflow for Route 2 highlighting the key SNAr step.

Comparative Analysis: Cost vs. Benefit

The optimal synthetic route is determined by a balance of factors including cost, yield, safety, and scalability.

ParameterRoute 1 (From 2,6-Dichloropyridine)Route 2 (From 2-Bromo-4-chloropyridine)Rationale & Justification
Starting Material Cost LowModerate to High2,6-Dichloropyridine is a high-volume industrial chemical. 2-Bromo-4-chloropyridine is a more specialized, higher-value starting material.
Number of Steps High (4+ steps)Low (2-3 steps)Route 1 requires sequential installation of nitro, methoxy, and amino groups before the final bromination. Route 2 is more direct.
Overall Yield Potentially LowModerateMulti-step syntheses suffer from cumulative yield loss at each stage. A shorter route, even with moderate-yielding steps (e.g., 25% for the SNAr step[11]), can be more efficient overall.
Scalability HighModerateAll steps in Route 1 are standard, well-understood industrial reactions. The SNAr in Route 2 may require more specialized high-temperature equipment.
Reagent Hazards HighModerateInvolves potent nitrating agents (HNO₃/H₂SO₄) and potentially explosive diazonium intermediates that require strict temperature control.[12]
Environmental Impact HighModerateNitration and reduction steps can generate significant acidic and metallic waste streams. Route 2 involves fewer hazardous reagents overall.
Purification Difficulty Moderate to HighModerateMultiple steps increase the likelihood of side products, requiring careful purification (e.g., column chromatography) at each stage.

Experimental Protocols

The following protocols are representative of the key transformations discussed. They are intended for trained chemists and should be performed with appropriate safety precautions.

Protocol 1: Sandmeyer Reaction for Bromination (Key step in Route 1)

This protocol is adapted from established procedures for the Sandmeyer reaction on heterocyclic amines.[12]

A. Diazotization

  • Dissolve the starting amine (e.g., 3-Amino-2-chloro-6-methoxypyridine) (1.0 eq) in 48% hydrobromic acid (HBr).

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is often indicated by a slight color change.

B. Sandmeyer Reaction

  • In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in additional 48% HBr and cool to 0 °C.

  • Slowly add the cold diazonium salt solution from step A to the CuBr solution with continued vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature, then heat gently to 60 °C until the evolution of nitrogen gas ceases (typically 1 hour).[12]

C. Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it over crushed ice.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the pH is ~7.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final 2-bromo-4-chloro-6-methoxypyridine derivative.

Protocol 2: Nucleophilic Aromatic Substitution (Key step in Route 2)

This protocol is based on the synthesis of 2-bromo-4-methoxypyridine.[11]

  • To a solution of 2-bromo-4-chloropyridine (1.0 g, 5.2 mmol) in dimethyl sulfoxide (DMSO, 10 mL), add sodium methoxide (0.35 g, 6.48 mmol).[11]

  • Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]

  • Purify the resulting crude oil by preparative High-Performance Liquid Chromatography (HPLC) or silica gel column chromatography to yield the 2-bromo-4-methoxypyridine product.[11]

Conclusion and Recommendations

The synthesis of 2-Bromo-4-chloro-6-methoxypyridine derivatives presents a classic cost-benefit trade-off between two primary strategies.

  • Route 1 (Multi-step from 2,6-Dichloropyridine) is the preferred method for large-scale industrial production where the low cost of the starting material is the dominant economic driver. While the process is long and has a higher environmental impact, the individual steps are well-established and highly scalable.

  • Route 2 (SNAr from 2-Bromo-4-chloropyridine) is better suited for lab-scale synthesis, medicinal chemistry programs, and rapid analog generation . Its shorter sequence allows for faster access to the desired core structure, which is often more critical than raw material cost in a research and development context. The primary drawback is the lower yield of the key substitution step and the higher initial cost.[11]

Ultimately, the choice of synthesis must be aligned with the specific goals of the project, balancing the need for speed and flexibility in R&D with the economic and logistical demands of bulk manufacturing.

References

  • CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwSPtyLSM2wCxBBV2-n9sfszHj7ermpUBPNtaAxwAWNDYNCaV7D9SxzWr0m4v3v0gE0NHAcRW2AnHgJnlWP4aYyhjiwK02Cad3BhOSHqUqIc3RStRAu809BGokXE-0LkX-nufOwvPdRO0=]
  • 2-Bromo-4-methoxypyridine synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo_nnDZB_-YdgIDnBoysWmlllpXMSur9WnVotQRRxIzB4-YU600zKqqRzXKANhC_RLyMDckK0ieMpQ9da0SZPxiXmAq9lMIWVZ3Gtnmw-zWLFMP_ARCd5k7eDclIk6HRUZixdWHC2kNvZSEx67gIWSH63NpfFY4HY7EHkVKU4=]
  • Sandmeyer Reaction Mechanism - BYJU'S. [URL: https://byjus.com/chemistry/sandmeyer-reaction/]
  • Duncton, M. A. J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2323. [URL: https://www.beilstein-journals.org/bjoc/articles/9/248]
  • Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile - Benchchem. [URL: https://www.benchchem.
  • da Silva, D., Samadi, A., Chioua, M., Carreiras, M. do C., & Marco-Contelles, J. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Synthesis, 2010(16), 2725–2730. [URL: https://www.researchgate.
  • Pyridine and Pyridine Derivative Market Report: Trends, Forecast and Competitive Analysis to 2031 - Lucintel. [URL: https://www.lucintel.
  • Sandmeyer Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]
  • Pyridine & Pyridine Derivatives Market | Industry Report, 2030 - Grand View Research. [URL: https://www.grandviewresearch.
  • Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2323. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3814086/]
  • US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents. [URL: https://patents.google.
  • Smith, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Pyridine & Pyridine Derivatives Market Size 2026-2032 - 360iResearch. [URL: https://www.360iresearch.
  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, S. A., & Al-Zahrani, N. A. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Journal of King Saud University - Science, 35(7), 102802. [URL: https://www.researchgate.net/publication/372132757_Pyridine_derivatives_as_preferable_scaffolds_for_the_process_of_discovering_new_drugs]

Sources

A Comprehensive Guide to the Stability of 2-Bromo-4-chloro-6-methoxypyridine: An Essential Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability of key chemical intermediates is paramount. This guide provides an in-depth assessment of the stability of 2-Bromo-4-chloro-6-methoxypyridine under a variety of reaction conditions. By synthesizing established principles of chemical reactivity with industry-standard stability testing protocols, this document serves as a practical resource for optimizing synthetic routes and ensuring the integrity of research and development processes.

The pyridine core, particularly when functionalized with halogens and electron-donating groups, represents a privileged scaffold in medicinal chemistry and materials science. The specific arrangement of a bromo, chloro, and methoxy group on the pyridine ring in 2-Bromo-4-chloro-6-methoxypyridine presents a unique combination of reactive sites. Understanding the stability of this molecule is not merely an academic exercise; it is a critical factor in determining its suitability for various synthetic transformations, its shelf-life, and the potential for impurity formation.

This guide will explore the stability of 2-Bromo-4-chloro-6-methoxypyridine under acidic, basic, oxidative, reductive, thermal, and photochemical stress conditions. We will delve into the mechanistic rationale for its potential degradation pathways and provide detailed, actionable experimental protocols for researchers to validate these stability profiles in their own laboratories.

I. Theoretical Stability Assessment: A Mechanistic Perspective

The inherent reactivity of 2-Bromo-4-chloro-6-methoxypyridine is dictated by the electronic properties of the pyridine ring and its substituents. The electron-withdrawing nature of the nitrogen atom and the halogen substituents renders the ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. Conversely, the methoxy group at the 6-position is an electron-donating group, which can influence the overall electron density of the ring.

Stability Under Acidic Conditions

Under acidic conditions, the pyridine nitrogen is expected to be protonated, forming a pyridinium salt. This protonation further activates the ring towards nucleophilic attack. While the C-Br and C-Cl bonds are generally stable to acid, the methoxy group is susceptible to cleavage, particularly in the presence of strong acids and heat, to yield the corresponding pyridone.

Predicted Degradation Pathway (Acidic): Protonation of the pyridine nitrogen followed by acid-catalyzed hydrolysis of the methoxy group.

Stability Under Basic Conditions

In basic media, the primary concern is nucleophilic aromatic substitution (SNAr) of the halogen atoms. The relative reactivity of halogens in SNAr reactions on pyridine rings is typically F > Cl > Br > I.[1] Therefore, the chloro group at the 4-position is expected to be more susceptible to displacement by nucleophiles than the bromo group at the 2-position. Strong bases, such as alkoxides, can displace the chloride to form the corresponding alkoxy-substituted pyridine.

Predicted Degradation Pathway (Basic): Nucleophilic aromatic substitution of the chloro group at the 4-position.

Oxidative and Reductive Stability

The pyridine ring itself is relatively resistant to oxidation.[2] However, strong oxidizing agents could potentially lead to the formation of N-oxides or ring-opened products.

Under reductive conditions, the carbon-halogen bonds are the most likely sites of reaction. The C-Br bond is weaker than the C-Cl bond and is therefore more susceptible to reductive cleavage.[3] Catalytic hydrogenation or the use of reducing metals could lead to the selective removal of the bromine atom.

Predicted Degradation Pathways:

  • Oxidative: Formation of the corresponding N-oxide.

  • Reductive: Selective reduction of the C-Br bond.

Thermal and Photochemical Stability

Halogenated pyridines can be susceptible to degradation under thermal and photochemical stress. High temperatures can lead to dehalogenation or rearrangement reactions.[4] Photochemical conditions, particularly in the presence of photosensitizers, can lead to the formation of radical species and subsequent degradation. The specific degradation pathways under these conditions are highly dependent on the reaction medium and the presence of other reactive species.

II. Comparative Stability Analysis

The presence of both a bromo and a chloro substituent on the same pyridine ring allows for a direct comparison of their relative lability under different conditions.

ConditionExpected Primary Degradation SiteRationale
Acidic 6-Methoxy groupSusceptible to acid-catalyzed hydrolysis.
Basic (SNAr) 4-Chloro groupChlorine is a better leaving group than bromine in SNAr on pyridine rings.[1]
Reductive 2-Bromo groupThe C-Br bond is weaker than the C-Cl bond and more readily cleaved.[3]
Palladium-Catalyzed Cross-Coupling 2-Bromo groupThe C-Br bond is more reactive towards oxidative addition to Pd(0).[1][3]

III. Experimental Protocols for Stability Assessment

To empirically determine the stability of 2-Bromo-4-chloro-6-methoxypyridine, a forced degradation study should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9][10]

General Experimental Workflow

The following workflow provides a robust framework for assessing the stability of the target compound.

Stability Testing Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation start Prepare Stock Solution of 2-Bromo-4-chloro-6-methoxypyridine stress Aliquot into Separate Reaction Vessels for Each Stress Condition start->stress acid Acidic Stress (e.g., 0.1 M HCl, 60°C) base Basic Stress (e.g., 0.1 M NaOH, 60°C) oxidative Oxidative Stress (e.g., 3% H2O2, RT) reductive Reductive Stress (e.g., NaBH4, RT) thermal Thermal Stress (e.g., 80°C) photo Photochemical Stress (ICH compliant light source) sampling Sample at Predetermined Time Points (e.g., 0, 2, 4, 8, 24 hours) acid->sampling base->sampling oxidative->sampling reductive->sampling thermal->sampling photo->sampling quench Quench Reaction (if necessary) sampling->quench hplc Analyze by Stability-Indicating HPLC-UV/MS quench->hplc quant Quantify Remaining Parent Compound and Degradation Products hplc->quant pathway Identify Degradation Products and Propose Degradation Pathways quant->pathway

Caption: General workflow for forced degradation stability testing.

Detailed Protocol: Acidic Degradation
  • Preparation: Prepare a 1 mg/mL solution of 2-Bromo-4-chloro-6-methoxypyridine in a suitable solvent (e.g., acetonitrile/water 1:1).

  • Stress Application: To a 1 mL aliquot of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubation: Incubate the solution at 60°C.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: Neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Detailed Protocol: Basic Degradation
  • Preparation: Prepare a 1 mg/mL solution of 2-Bromo-4-chloro-6-methoxypyridine in a suitable solvent (e.g., acetonitrile/water 1:1).

  • Stress Application: To a 1 mL aliquot of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Incubation: Incubate the solution at 60°C.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: Neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Analytical Method

A reverse-phase HPLC method with UV detection is generally suitable for monitoring the degradation of pyridine derivatives.[5][11] Mass spectrometric detection (LC-MS) is highly recommended for the identification of degradation products.[12]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and/or mass spectrometry.

IV. Data Presentation and Interpretation

The results of the forced degradation study should be summarized in a clear and concise format.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagentTemperatureTime (h)% DegradationMajor Degradation Products
Acidic0.1 M HCl60°C24[Experimental Data]2-Bromo-4-chloro-6-hydroxypyridine
Basic0.1 M NaOH60°C24[Experimental Data]2-Bromo-4-hydroxy-6-methoxypyridine
Oxidative3% H2O2Room Temp.24[Experimental Data]2-Bromo-4-chloro-6-methoxypyridine-N-oxide
ReductiveNaBH4Room Temp.24[Experimental Data]4-chloro-6-methoxypyridine
Thermal-80°C24[Experimental Data]To be determined
PhotochemicalICH Light BoxRoom Temp.24[Experimental Data]To be determined

Note: The "% Degradation" and "Major Degradation Products" columns should be populated with data obtained from experimental analysis.

V. Predicted Degradation Pathways

The following diagrams illustrate the most probable degradation pathways based on established chemical principles.

Acidic_Degradation 2-Bromo-4-chloro-6-methoxypyridine 2-Bromo-4-chloro-6-methoxypyridine Pyridinium_ion Pyridinium_ion 2-Bromo-4-chloro-6-methoxypyridine->Pyridinium_ion H+ 2-Bromo-4-chloro-6-hydroxypyridine 2-Bromo-4-chloro-6-hydroxypyridine Pyridinium_ion->2-Bromo-4-chloro-6-hydroxypyridine H2O, Δ

Caption: Predicted acidic degradation pathway.

Basic_Degradation 2-Bromo-4-chloro-6-methoxypyridine 2-Bromo-4-chloro-6-methoxypyridine Meisenheimer_complex Meisenheimer_complex 2-Bromo-4-chloro-6-methoxypyridine->Meisenheimer_complex OH- 2-Bromo-4-hydroxy-6-methoxypyridine 2-Bromo-4-hydroxy-6-methoxypyridine Meisenheimer_complex->2-Bromo-4-hydroxy-6-methoxypyridine -Cl-

Caption: Predicted basic degradation pathway (SNAr).

VI. Conclusion

2-Bromo-4-chloro-6-methoxypyridine is a versatile and valuable building block in chemical synthesis. A thorough understanding of its stability profile is essential for its effective utilization. This guide has provided a comprehensive overview of the predicted stability of this compound under various stress conditions, based on fundamental principles of chemical reactivity. The detailed experimental protocols offer a clear roadmap for researchers to empirically validate these predictions and to develop robust synthetic processes. By proactively assessing the stability of key intermediates, scientists can accelerate drug discovery and development timelines while ensuring the quality and purity of their target molecules.

References

  • Casaite, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(13), e00593-20.
  • PubChem. (n.d.). 4-Bromo-2-chloro-6-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloropyridine. Retrieved from [Link]

  • Al-Ghamdi, M. S., et al. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 13(1), 2132.
  • Gribble, G. W., et al. (1985). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generation of 3,4-Pyridyne. The Journal of Organic Chemistry, 50(10), 1611–1616.
  • European Medicines Agency. (2003). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Chemical and Physical Information for Pyridine. Retrieved from [Link]

  • Biernasiuk, A., et al. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design, 21(12), 7047–7057.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309–340.
  • Nielsen, D. K., et al. (2017). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 139(43), 15429–15432.
  • World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • Tsang, W. (1999). Thermal decomposition of 2-bromopropene, and 2-chloropropene. International Journal of Chemical Kinetics, 31(10), 735-742.
  • Al-Ghamdi, M. S., et al. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Retrieved from [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. Semantic Scholar. Retrieved from [Link]

  • Wang, B., et al. (2022). Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. Water Science & Technology, 85(7), 2169–2181.
  • Wang, D., et al. (2015). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 80(1), 512–520.
  • Lin, W.-C., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite—Application for Synthesis of Terpyridines. Molecules, 27(16), 5247.
  • Food and Drugs Authority Ghana. (2021). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Retrieved from [Link]

  • Rwanda Food and Drugs Authority. (n.d.). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Retrieved from [Link]

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Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-Bromo-4-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is a cornerstone of robust pharmaceutical development. 2-Bromo-4-chloro-6-methoxypyridine, a key building block in the synthesis of novel active pharmaceutical ingredients (APIs), demands rigorous analytical control to ensure the quality, consistency, and safety of the final drug product. This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, focusing on the two most prevalent chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The methodologies and validation data presented herein are synthesized from established protocols for analogous halogenated pyridine compounds and are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6] This ensures that the described protocols are not merely procedural steps but self-validating systems designed for trustworthiness and scientific integrity.

The Critical Choice: HPLC vs. GC for 2-Bromo-4-chloro-6-methoxypyridine

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including the nature of the sample matrix, the expected concentration of the analyte, and the potential impurities to be monitored.

  • High-Performance Liquid Chromatography (HPLC): This technique is exceptionally versatile and well-suited for the analysis of 2-Bromo-4-chloro-6-methoxypyridine, particularly for purity assessments and the identification of non-volatile impurities.[7][8][9] A reversed-phase method is typically the workhorse for such analyses, offering excellent resolution and reproducibility.

  • Gas Chromatography (GC): Given the potential volatility of 2-Bromo-4-chloro-6-methoxypyridine and its related process impurities, GC presents a powerful alternative.[7][8][9] It excels in the separation and quantification of volatile compounds and is often the method of choice for assessing residual solvents and other volatile organic impurities.[7][9]

The Workflow of Method Validation: A Systematic Approach

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[5][10] The following diagram outlines the logical flow of a comprehensive method validation, adhering to global regulatory expectations.

Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Parameter Assessment cluster_2 Phase 3: Documentation & Implementation Develop_Method Develop Initial Method Parameters Optimize_Parameters Optimize Critical Parameters (e.g., Mobile Phase, Temperature) Develop_Method->Optimize_Parameters System_Suitability Establish System Suitability Criteria Optimize_Parameters->System_Suitability Specificity Specificity/ Selectivity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Detection Limit (LOD) & Quantitation Limit (LOQ) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report SOP_Creation Create Standard Operating Procedure (SOP) Validation_Report->SOP_Creation Routine_Use Implement for Routine Analysis SOP_Creation->Routine_Use

Caption: General workflow for the validation of an analytical method.

Comparative Performance of Validated HPLC and GC Methods

The following table summarizes the key performance parameters for representative validated HPLC and GC methods for the quantification of 2-Bromo-4-chloro-6-methoxypyridine. The data presented is illustrative and based on typical performance for analogous compounds.

Parameter HPLC-UV Method (Representative Data) GC-FID Method (Representative Data) ICH Q2(R1) Guideline Reference
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[8]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[8][11]N/A
Instrumentation HPLC with UV DetectorGC with Flame Ionization Detector (FID)N/A
Linearity (R²) ≥ 0.999≥ 0.999A linear relationship should be demonstrated across the range of the analytical procedure.
Range 1 - 150 µg/mL1 - 150 µg/mLFor assay: 80-120% of the test concentration. For impurities: 50-120% of the specification.[1]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%The closeness of test results to the true value.[3]
Precision (RSD%)
- Repeatability≤ 1.0%≤ 1.0%Precision under the same operating conditions over a short interval of time.
- Intermediate Precision≤ 2.0%≤ 2.0%Expresses within-laboratories variations: different days, different analysts, different equipment, etc.
LOD 0.3 µg/mL0.3 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
LOQ 1.0 µg/mL1.0 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]
Robustness Unaffected by minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).Unaffected by minor changes in injector temperature (±5°C), oven temperature ramp rate (±1°C/min), and carrier gas flow rate (±0.1 mL/min).The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Detailed Experimental Protocols for Method Validation

The following are detailed, step-by-step methodologies for the validation of HPLC and GC methods for quantifying 2-Bromo-4-chloro-6-methoxypyridine.

HPLC-UV Method Validation Protocol

This protocol is designed for a reversed-phase separation with UV detection, a common and robust approach for this class of compounds.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 265 nm (based on the chromophore of the pyridine ring).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Bromo-4-chloro-6-methoxypyridine reference standard and dissolve in 100 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity, accuracy, and precision studies.

  • Sample Solution: Prepare the sample at a target concentration within the validated range using the diluent. Filter all solutions through a 0.45 µm syringe filter before injection.

3. Validation Experiments:

The following diagram illustrates the workflow for executing the validation experiments for the HPLC-UV method.

HPLC_Validation_Workflow Start Start Validation Prepare_Solutions Prepare Standard & Sample Solutions Start->Prepare_Solutions Specificity_Test Specificity: Inject Blank, Standard, and Spiked Sample Prepare_Solutions->Specificity_Test Linearity_Test Linearity: Inject 5+ Concentrations (e.g., 1-150 µg/mL) Specificity_Test->Linearity_Test Accuracy_Test Accuracy: Spike Sample at 3 Levels (e.g., 80%, 100%, 120%) in triplicate Linearity_Test->Accuracy_Test Precision_Test Precision: - Repeatability: 6 injections of 100% level - Intermediate: Repeat on different day/analyst Accuracy_Test->Precision_Test LOD_LOQ_Test LOD & LOQ: Signal-to-Noise Ratio or Calibration Curve Slope Precision_Test->LOD_LOQ_Test Robustness_Test Robustness: Vary Flow Rate, Temp, Mobile Phase Composition LOD_LOQ_Test->Robustness_Test End Validation Complete Robustness_Test->End

Sources

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling with 2-Bromo-4-chloro-6-methoxypyridine: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. The pyridine nucleus, in particular, is a privileged structure in a vast array of pharmaceuticals and functional materials. Among the myriad of pyridine-based building blocks, 2-Bromo-4-chloro-6-methoxypyridine stands out as a versatile intermediate, offering two distinct reactive handles for sequential, site-selective cross-coupling reactions. The inherent difference in the reactivity of the C-Br and C-Cl bonds under palladium catalysis provides a powerful tool for the controlled elaboration of this scaffold.

This guide provides an in-depth, objective comparison of the efficacy of various palladium catalyst systems for coupling reactions with 2-Bromo-4-chloro-6-methoxypyridine. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, explore the nuances of reaction optimization, and present supporting data from the literature on analogous systems to provide a comprehensive framework for your synthetic endeavors.

The Principle of Selective Reactivity: C-Br vs. C-Cl

The cornerstone of selective functionalization of 2-Bromo-4-chloro-6-methoxypyridine lies in the differential reactivity of the two halogen substituents in the rate-determining step of most palladium-catalyzed cross-coupling reactions: oxidative addition. The general trend for the ease of oxidative addition of a Pd(0) species to a carbon-halogen bond is I > Br > Cl. This well-established principle dictates that the C-Br bond at the 2-position of our substrate is significantly more susceptible to cleavage by a palladium catalyst than the C-Cl bond at the 4-position. Consequently, with judicious selection of the catalyst and reaction conditions, one can achieve selective coupling at the C2-position while leaving the C4-chloro group intact for subsequent transformations.

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium-catalyzed cross-coupling reaction is not solely dependent on the palladium precursor but is critically influenced by the nature of the ancillary ligands. These ligands modulate the steric and electronic properties of the palladium center, thereby impacting catalyst activity, stability, and selectivity. Here, we compare the performance of common classes of palladium catalysts for three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

While specific comparative data for 2-Bromo-4-chloro-6-methoxypyridine is not extensively consolidated in the literature, the following table summarizes representative performance data for analogous bromochloro- and dihalo-pyridine systems, providing a strong predictive framework for catalyst selection.

Table 1: Comparative Performance of Palladium Catalysts in Cross-Coupling Reactions of Halopyridines

Coupling ReactionCatalyst SystemLigand TypeBaseSolventTemperature (°C)Time (h)Yield (%)Observations & Notes
Suzuki-Miyaura Pd(dppf)Cl₂DiphosphineK₂CO₃1,4-Dioxane/H₂O120 (MW)0.581Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings of bromopyridines.
Pd(OAc)₂ / SPhosBuchwald LigandK₃PO₄1,4-Dioxane/H₂O10018~70-90Buchwald ligands are highly effective for coupling of less reactive aryl chlorides, suggesting excellent activity for the more reactive bromopyridine.
Pd(PPh₃)₄MonophosphineK₃PO₄1,4-Dioxane70-80>15Moderate to GoodA classic catalyst, often effective but may require higher catalyst loadings and longer reaction times.
Buchwald-Hartwig Pd₂(dba)₃ / (±)-BINAPDiphosphineNaOtBuToluene80460Chelating diphosphines can be effective, though modern Buchwald ligands often provide higher yields and broader scope.[1]
(NHC)Pd(allyl)ClNHCNaOtBu1,4-Dioxane800.494N-Heterocyclic Carbene (NHC) ligands offer high stability and activity, particularly for challenging couplings.
[(CyPF-tBu)PdCl₂]Josiphos-typeVariousVariousRT - 100VariousHighAn air-stable, highly efficient pre-catalyst for amination of heteroaryl halides.
Sonogashira Pd(PPh₃)₄ / CuIMonophosphineEt₃NDMF8012~70-80The classic Sonogashira catalyst system, effective for a wide range of substrates.
(AllylPdCl)₂ / P(t-Bu)₃Bulky MonophosphineDABCOMeCNRT0.585Use of bulky, electron-rich phosphines can accelerate the reaction and allow for milder conditions.

Note: The data presented is compiled from various sources for structurally similar compounds and should be interpreted as illustrative of general reactivity patterns. Reaction conditions are not identical, and yields are highly dependent on the specific substrates and reaction parameters.

Mechanistic Insights and Catalyst Selection Rationale

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron reagent, is a workhorse in modern synthesis.[2]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For the selective coupling at the C-Br bond of 2-Bromo-4-chloro-6-methoxypyridine, catalyst systems based on palladium(II) precursors like Pd(OAc)₂ or pre-catalysts such as Pd(dppf)Cl₂ are excellent starting points. The choice of ligand is crucial:

  • Diphosphine Ligands (e.g., dppf): These ligands form stable, well-defined complexes that are often highly active and prevent palladium black precipitation. Pd(dppf)Cl₂ is a commercially available, air-stable pre-catalyst that is highly effective for a broad range of Suzuki couplings.[3]

  • Buchwald Ligands (e.g., SPhos, XPhos): These bulky, electron-rich monophosphine ligands are renowned for their high activity, enabling the coupling of even challenging substrates like aryl chlorides at low catalyst loadings. While potentially overkill for the more reactive C-Br bond, they offer a high probability of success and can be beneficial if steric hindrance is a concern with the coupling partner.

  • Traditional Phosphines (e.g., PPh₃): While historically significant, catalysts like Pd(PPh₃)₄ may be less efficient than modern systems, often requiring higher temperatures and catalyst loadings.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

The key to a successful Buchwald-Hartwig amination lies in facilitating the reductive elimination step, which is often promoted by bulky, electron-donating ligands.

  • Bulky Monophosphine Ligands (Buchwald-type): Ligands such as XPhos, SPhos, and RuPhos are generally the go-to choice for modern Buchwald-Hartwig aminations, offering high turnover numbers and broad substrate scope.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable palladium complexes with high catalytic activity. They are particularly effective for couplings involving less reactive aryl chlorides and can be advantageous for the amination of pyridyl halides.

  • Josiphos-type Ligands: These ferrocene-based diphosphine ligands have also shown excellent performance in the amination of heteroaryl halides.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize substituted alkynes from aryl halides and terminal alkynes.[3][5]

Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

The classic Sonogashira reaction employs a dual catalyst system of palladium and a copper(I) salt.

  • Pd(PPh₃)₄/CuI: This is the traditional and still widely used catalyst system. The palladium complex facilitates the cross-coupling, while the copper co-catalyst activates the alkyne.

  • Bulky, Electron-Rich Phosphines: As with other cross-coupling reactions, the use of more electron-donating and sterically hindered phosphines can enhance the catalytic activity, often allowing for lower reaction temperatures and catalyst loadings.

Experimental Protocols

The following protocols are representative examples for the selective coupling at the C-Br position of 2-Bromo-4-chloro-6-methoxypyridine. Optimization of the specific coupling partners, base, and solvent may be required.

General Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Substrate, Coupling Partner, Base Setup->Reagents Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst Solvent Add Solvent Catalyst->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification End Characterization Purification->End

Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling

  • Materials:

    • 2-Bromo-4-chloro-6-methoxypyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂ (0.03 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v, degassed)

  • Procedure:

    • To a dry Schlenk flask, add 2-Bromo-4-chloro-6-methoxypyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

  • Materials:

    • 2-Bromo-4-chloro-6-methoxypyridine (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • XPhos (0.08 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene (anhydrous and degassed)

  • Procedure:

    • In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

    • Add the anhydrous, degassed toluene, followed by 2-Bromo-4-chloro-6-methoxypyridine and the amine.

    • Seal the flask and heat the reaction mixture to 100 °C, stirring until complete consumption of the starting material is observed.

    • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite®.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion and Future Outlook

The selective functionalization of 2-Bromo-4-chloro-6-methoxypyridine via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of complex substituted pyridines. The inherent higher reactivity of the C-Br bond allows for a predictable and controlled reaction at the C2-position. For Suzuki-Miyaura couplings, Pd(dppf)Cl₂ offers a reliable and efficient catalytic system. For C-N bond formation, catalyst systems based on bulky, electron-rich Buchwald-type ligands or N-heterocyclic carbenes are recommended for high efficiency. The classic Pd(PPh₃)₄/CuI system remains a viable option for Sonogashira couplings, with modern bulky phosphine ligands offering potential for milder reaction conditions.

The continued development of more active and selective palladium catalysts will undoubtedly further expand the synthetic utility of versatile building blocks like 2-Bromo-4-chloro-6-methoxypyridine, enabling the streamlined synthesis of novel molecules for a wide range of applications in science and industry.

References

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (URL not available)
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. J Comb Chem, 5(3), 267-72. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(1), 123. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. NROChemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Suzuki reaction. Wikipedia. [Link]

Sources

A Comparative Guide to the Biological Activity Screening of Novel Compounds Synthesized from 2-Bromo-4-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis and biological evaluation of novel compounds derived from the versatile starting material, 2-Bromo-4-chloro-6-methoxypyridine. As a senior application scientist, the objective is to present a scientifically rigorous and practical approach to screening for potential therapeutic agents, grounded in established methodologies and an understanding of the underlying biochemical principles.

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence is due to its ability to form hydrogen bonds and participate in various biological interactions, making it a "privileged scaffold" in drug discovery.[2][3] The specific starting material, 2-Bromo-4-chloro-6-methoxypyridine, offers multiple reactive sites for synthetic diversification, allowing for the creation of a library of novel compounds with the potential for a wide range of biological activities.

Synthetic Strategy: From Precursor to Novel Compound Library

The synthetic utility of 2-Bromo-4-chloro-6-methoxypyridine lies in the differential reactivity of its halogen substituents. The chlorine atom at the 4-position is more susceptible to nucleophilic aromatic substitution than the bromine atom at the 2-position. This allows for a stepwise functionalization strategy. A common and powerful method for derivatization is the Suzuki coupling reaction, which facilitates the formation of carbon-carbon bonds.[4]

Hypothetical Synthesis of a Novel Phenyl-Substituted Pyridine Derivative

This protocol outlines a two-step synthesis of a hypothetical novel compound, 2-Bromo-6-methoxy-4-(4-methylphenyl)pyridine, as an exemplar of the synthetic possibilities.

Step 1: Suzuki Coupling at the 4-Position

The initial step involves a palladium-catalyzed Suzuki coupling reaction to introduce a phenyl group at the 4-position of the pyridine ring.

  • Rationale: The choice of a Suzuki coupling is based on its high functional group tolerance and generally good yields. The use of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium carbonate, is standard for this type of transformation.

Experimental Protocol: Synthesis of 2-Bromo-4-(4-methylphenyl)-6-methoxypyridine

  • To a solution of 2-Bromo-4-chloro-6-methoxypyridine (1.0 eq) in a 3:1 mixture of toluene and ethanol, add (4-methylphenyl)boronic acid (1.2 eq) and sodium carbonate (2.0 eq).

  • De-gas the mixture by bubbling with nitrogen for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Step 2: Further Derivatization (Optional)

The remaining bromine at the 2-position can be further functionalized using various cross-coupling reactions or nucleophilic substitutions to generate a diverse library of compounds.

G A 2-Bromo-4-chloro-6-methoxypyridine C Suzuki Coupling (Pd(PPh3)4, Na2CO3) A->C B (4-methylphenyl)boronic acid B->C D 2-Bromo-6-methoxy-4-(4-methylphenyl)pyridine C->D Yields E Further Derivatization (e.g., Suzuki, Buchwald-Hartwig) D->E F Novel Compound Library E->F

Caption: Synthetic workflow for generating a novel compound library.

Biological Activity Screening: A Multi-pronged Approach

Given the broad spectrum of biological activities associated with pyridine derivatives, a tiered screening approach is recommended to efficiently identify promising lead compounds.[1][5] This guide will focus on three key areas with high potential for pyridine-based compounds: anticancer, antimicrobial, and enzyme inhibitory activities.[6][7][8]

Anticancer Activity Screening

Pyridine derivatives have shown significant potential as anticancer agents by interfering with various cellular processes in cancer cells, including proliferation and apoptosis.[6][9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[11]

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized novel compounds (e.g., ranging from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

Comparative Data Table:

CompoundTarget Cell LineIC₅₀ (µM)
Novel Compound 1 MCF-7Experimental Data
Novel Compound 1 HCT-116Experimental Data
Doxorubicin (Control) MCF-7~0.5
Doxorubicin (Control) HCT-116~0.2
Antimicrobial Activity Screening

Pyridine derivatives have been reported to possess antibacterial and antifungal properties.[7][12][13]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) and fungal strains (e.g., Candida albicans).[7]

  • Serial Dilution: Perform a two-fold serial dilution of the novel compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Comparative Data Table:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Novel Compound 1 Experimental DataExperimental DataExperimental Data
Ciprofloxacin (Control) ~1~0.015N/A
Fluconazole (Control) N/AN/A~0.5
Enzyme Inhibition Screening

Many pyridine-containing drugs function as enzyme inhibitors.[8] Kinases are a particularly important class of enzymes in cancer and inflammatory diseases, and pyridine derivatives have been shown to be effective kinase inhibitors.[14][15]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for PI3Kα)

The PI3K/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive therapeutic target.[16]

  • Assay Principle: Utilize a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).

  • Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant human PI3Kα), the substrate (e.g., phosphatidylinositol), and ATP.

  • Compound Addition: Add the novel compounds at various concentrations. Include a known inhibitor (e.g., Omipalisib) as a positive control and a vehicle control.[16]

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Add a kinase detection reagent that contains luciferase. The amount of light produced is proportional to the amount of ATP remaining.

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the enzyme's activity.

Comparative Data Table:

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
Novel Compound 1 Experimental DataExperimental Data
Omipalisib (Control) ~0.019 (Ki)~0.18 (Ki)

Note: Ki values for Omipalisib are presented as they are a more direct measure of enzyme inhibition.[16]

G cluster_0 PI3K/Akt/mTOR Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor Novel Pyridine Derivative Inhibitor->PI3K Inhibitor->mTOR

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.